Adamantane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKWRHADVIQZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401245 | |
| Record name | adamantane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-16-2 | |
| Record name | adamantane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Adamantane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane-1,4-diol, a dihydroxylated derivative of the rigid tricyclic hydrocarbon adamantane, serves as a valuable building block in medicinal chemistry and materials science. Its unique diamondoid structure imparts desirable physicochemical properties such as high lipophilicity, thermal stability, and a rigid three-dimensional framework. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the context of drug discovery and development. The strategic incorporation of the adamantane scaffold can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Chemical Identity and Properties
This compound is a white solid organic compound. Its rigid, strain-free structure is a key feature that medicinal chemists leverage to design molecules with improved therapeutic characteristics.
CAS Number: 20098-16-2[1]
Synonyms:
-
1,4-Adamantanediol[1]
-
Tricyclo[3.3.1.13,7]decane-1,4-diol[1]
-
1,4-Dihydroxyadamantane[1]
-
1,4(a)-Dihydroxyadamantane[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in synthesis and drug formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Melting Point | 327-331 °C | [3] |
| Boiling Point (Predicted) | 319.0 ± 10.0 °C | [3] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.59 ± 0.40 | [3] |
| Appearance | Solid | [1] |
Synthesis of this compound
While various methods exist for the functionalization of the adamantane core, a specific route to this compound can be adapted from established procedures for 1,4-disubstituted adamantane stereoisomers. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Reduction of 1-Hydroxy-4-(carbethoxymethylene)adamantane
This synthesis involves the reduction of a ketoester precursor to the corresponding diol.
Materials:
-
1-Hydroxy-4-(carbethoxymethylene)adamantane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Addition of Precursor: Dissolve 1-hydroxy-4-(carbethoxymethylene)adamantane in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Workup: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with the solvent. Dry the organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product as a white solid.
This protocol is a general representation and may require optimization based on specific laboratory conditions and the purity of the starting materials.
Role in Drug Discovery and Development
The adamantane scaffold is a "privileged" structure in medicinal chemistry, primarily due to its unique combination of rigidity and high lipophilicity. Incorporating an adamantane moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The Adamantane Advantage
The incorporation of the adamantane cage into a molecule can:
-
Increase Lipophilicity: The non-polar, bulky nature of adamantane enhances the lipophilicity of a compound, which can improve its ability to cross biological membranes, including the blood-brain barrier.
-
Enhance Metabolic Stability: The rigid cage structure can sterically hinder the metabolic degradation of nearby functional groups, prolonging the drug's half-life in the body.[3]
-
Provide a 3D Scaffold: Adamantane offers a rigid, three-dimensional framework that allows for the precise spatial orientation of pharmacophoric groups, leading to more selective and potent interactions with biological targets.
The logical workflow for utilizing adamantane scaffolds in drug design is depicted below.
Caption: Workflow for incorporating adamantane scaffolds in drug design.
Potential Applications of this compound Derivatives
While specific biological activities for this compound itself are not extensively documented in publicly available literature, its di-functional nature makes it an attractive starting material for the synthesis of a variety of derivatives. The general biological activities of adamantane derivatives suggest potential therapeutic applications in several areas, including:
-
Neurodegenerative Diseases: Adamantane derivatives like memantine are well-known N-methyl-D-aspartate (NMDA) receptor antagonists used in the treatment of Alzheimer's disease.[4][5] They act as uncompetitive open-channel blockers, preferentially inhibiting the excessive glutamatergic activity associated with excitotoxicity.[5] The rigid adamantane cage is crucial for positioning the pharmacophore within the ion channel.
-
Antiviral Agents: The first approved drug containing an adamantane core was amantadine, used as an antiviral agent against influenza A.
-
Anticancer Agents: Novel adamantane derivatives are being investigated for their potential as anticancer agents, with some showing pro-apoptotic activity.
-
Antidiabetic Agents: Dipeptidyl peptidase-4 (DPP-4) inhibitors containing an adamantane moiety, such as saxagliptin and vildagliptin, are used in the management of type 2 diabetes.[2]
The general mechanism by which adamantane-based NMDA receptor antagonists are thought to function is through blocking the ion channel, thereby preventing excessive calcium influx which can lead to neuronal cell death.
Caption: Role of adamantane-based NMDA antagonists in neuroprotection.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the development of new therapeutic agents and advanced materials. Its rigid, lipophilic structure provides a unique and advantageous scaffold for medicinal chemists to address challenges in drug design, particularly in improving the pharmacokinetic properties of lead compounds. While the specific biological profile of this compound itself requires further investigation, the broad and successful application of other adamantane derivatives in medicine underscores the importance of this structural motif. Future research into the synthesis of novel derivatives of this compound is likely to yield new compounds with valuable therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of Adamantane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. Adamantane-1,4-diol, in particular, presents intriguing conformational possibilities arising from the orientation of its two hydroxyl groups. Understanding the conformational landscape of this molecule is crucial for predicting its intermolecular interactions and, consequently, its biological activity and material properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. It outlines the computational methodologies, presents key (hypothetical, for illustrative purposes) quantitative data for different conformers, and illustrates the logical workflow of such a theoretical investigation. While specific experimental data on the conformational analysis of this compound is limited in the current literature, this guide is based on established computational chemistry principles and data from related adamantane derivatives.
Introduction to this compound Conformational Analysis
The adamantane cage is a rigid, strain-free tricycle[3.3.1.13,7]decane system. In this compound, the hydroxyl groups are positioned at the bridgehead (tertiary) carbon and a secondary carbon on the opposite side of the cage. The relative orientation of these two hydroxyl groups can give rise to different conformers. The primary factors governing the stability of these conformers are steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), are instrumental in elucidating the geometries, relative energies, and vibrational frequencies of these conformers. Such studies provide insights into the conformational preferences of the molecule in the gas phase, which can be extended to understand its behavior in different solvent environments.
Computational Methodology
A typical theoretical study of the conformational landscape of this compound involves a multi-step computational protocol. The following outlines a standard workflow:
-
Initial Structure Generation: Plausible initial geometries of different conformers are generated. For this compound, this would involve considering the different possible orientations of the two hydroxyl groups.
-
Geometry Optimization: The initial structures are then subjected to geometry optimization to find the local energy minima on the potential energy surface. This is commonly performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed.[2][3] The absence of imaginary frequencies indicates a stable conformer. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Relative Energy Calculation: The electronic energies of the optimized conformers are calculated to determine their relative stabilities. To obtain more accurate energies, single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries.
-
Analysis of Intramolecular Interactions: The nature and strength of intramolecular interactions, such as hydrogen bonds, are analyzed. This can be done by examining the geometric parameters (e.g., O-H···O distance and angle) and by using techniques like Natural Bond Orbital (NBO) analysis.
The logical workflow for such a theoretical investigation is depicted in the following diagram:
Conformational Isomers and Quantitative Data
Due to the rigidity of the adamantane cage, the conformational flexibility of this compound is primarily determined by the rotation of the hydroxyl groups. The key distinction between conformers arises from the relative orientation of the two hydroxyl groups, which can be broadly classified as syn or anti. Within these classifications, further differentiation can be made based on the specific dihedral angles of the C-C-O-H bonds.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Intramolecular H-bond (O···H distance, Å) |
| Anti-1 | 0.00 | None |
| Anti-2 | 0.52 | None |
| Syn-1 (H-bonded) | -1.25 | 2.15 |
| Syn-2 | 1.89 | None |
The syn conformer that allows for the formation of an intramolecular hydrogen bond is predicted to be the most stable. The strength of this hydrogen bond significantly lowers the relative energy of this conformer.
Table 2: Selected Geometric Parameters of the Most Stable Conformer (Syn-1, H-bonded)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-O1 | 1.432 |
| O1-H1 | 0.971 |
| C4-O2 | 1.428 |
| O2-H2 | 0.965 |
| Bond Angles (°) ** | |
| C2-C1-O1 | 109.8 |
| C1-O1-H1 | 108.5 |
| C3-C4-O2 | 110.1 |
| C4-O2-H2 | 109.2 |
| Dihedral Angles (°) ** | |
| H1-O1-C1-C2 | 65.2 |
| H2-O2-C4-C3 | 175.8 |
The geometric parameters of the most stable conformer would reflect the formation of an intramolecular hydrogen bond, with a shorter O···H distance and specific orientations of the hydroxyl groups.
Conclusion
The theoretical study of this compound conformation provides valuable insights into its structural preferences and the non-covalent interactions that govern its stability. Through computational methods such as DFT, it is possible to identify the most stable conformers, quantify their relative energies, and analyze their geometric and electronic properties. The presence of an intramolecular hydrogen bond in one of the syn conformers is expected to be a key factor in determining the overall conformational landscape of this molecule. This knowledge is fundamental for the rational design of new drugs and materials based on the adamantane scaffold. Future experimental studies, such as high-resolution spectroscopy in the gas phase or X-ray crystallography, would be invaluable in validating and refining these theoretical predictions.
References
Probing the Diamondoid Core: A Technical Guide to the Molecular Modeling and Computational Chemistry of Adamantane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a rigid, cage-like hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique physicochemical properties.[1][2] The incorporation of the adamantane scaffold can enhance the lipophilicity, stability, and pharmacokinetic profiles of drug candidates.[3] Adamantane-1,4-diol, with its two hydroxyl groups positioned on a rigid diamondoid framework, presents a particularly interesting subject for molecular modeling and computational analysis to understand its conformational preferences, intermolecular interactions, and potential as a molecular building block.
This in-depth technical guide provides a comprehensive overview of the molecular modeling and computational chemistry of this compound, alongside relevant experimental protocols for its synthesis and characterization.
Molecular Properties and Computational Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like this compound.[4] While specific computational studies on this compound are not extensively reported, the following tables summarize key computed properties based on publicly available data and typical results from DFT calculations on similar adamantane derivatives.[5][6]
Table 1: Computed Molecular Descriptors for this compound [5]
| Property | Value | Computational Method |
| Molecular Formula | C₁₀H₁₆O₂ | - |
| Molecular Weight | 168.23 g/mol | - |
| XLogP3-AA | 0.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Exact Mass | 168.115029749 Da | PubChem 2.1 |
| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.6.11 |
Table 2: Representative DFT-Calculated Properties of Adamantane Derivatives
| Property | Typical Calculated Values | Relevance to this compound |
| C-C Bond Lengths | 1.54 - 1.56 Å | Provides insight into the strain and geometry of the adamantane cage.[1] |
| C-O Bond Lengths | ~1.43 Å | Important for understanding the geometry of the hydroxyl substitutions. |
| O-H Bond Lengths | ~0.96 Å | Crucial for analyzing hydrogen bonding capabilities. |
| HOMO-LUMO Gap | 5-7 eV | Indicates the electronic stability and reactivity of the molecule.[2] |
| Dipole Moment | 1-3 D | Influences intermolecular interactions and solubility.[6] |
| Vibrational Frequencies (O-H stretch) | 3300-3600 cm⁻¹ | Can be correlated with experimental IR spectra to identify hydrogen bonding.[6] |
Computational Chemistry Workflow
A typical computational workflow for the in-depth analysis of this compound would involve several key steps. This workflow is designed to provide a thorough understanding of the molecule's conformational landscape, electronic properties, and potential interactions.
Experimental Protocols
The synthesis of this compound involves the preparation of its syn and anti stereoisomers. The following protocols are based on established synthetic routes for 1,4-disubstituted adamantane derivatives.[7]
Synthesis of syn- and anti-1-Hydroxy-4-(2-hydroxyethyl)adamantane (Diols 11)[7]
A key precursor for this compound is 1-hydroxy-4-(carbethoxymethyl)adamantane. The reduction of the ester group leads to the formation of the diol.
Protocol:
-
Preparation of a solution of 1-hydroxy-4-(carbethoxymethyl)adamantane (9): Dissolve 1-hydroxy-4-(carbethoxymethyl)adamantane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction with LiAlH₄: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, slowly add the solution of 1-hydroxy-4-(carbethoxymethyl)adamantane at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water.
-
Workup: Filter the resulting suspension and wash the solid residue with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a mixture of syn- and anti-1-hydroxy-4-(2-hydroxyethyl)adamantane.
The synthesis workflow is depicted below.
Spectroscopic Characterization
The synthesized this compound stereoisomers can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the presence of hydroxyl groups. The chemical shifts and coupling constants can help in distinguishing between the syn and anti isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic O-H stretching vibrations, which can provide information about intra- and intermolecular hydrogen bonding.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Signaling Pathways and Biological Relevance
While this compound itself does not have a well-defined role in specific signaling pathways, adamantane derivatives are known to interact with various biological targets. For instance, amantadine and memantine, well-known adamantane-containing drugs, act on the M2 proton channel of the influenza virus and the NMDA receptor in the central nervous system, respectively.[1] The rigid adamantane cage can serve as a lipophilic anchor, positioning functional groups for optimal interaction with binding pockets of proteins.
The potential for this compound to act as a scaffold in drug design can be explored through computational docking studies against relevant biological targets. The hydroxyl groups can form key hydrogen bond interactions, while the adamantane core can engage in hydrophobic interactions.
The logical relationship for exploring the drug development potential is outlined below.
Conclusion
This compound represents a valuable molecular entity with potential applications in both fundamental chemical research and drug discovery. The combination of computational modeling and experimental synthesis provides a powerful approach to fully characterize this molecule and unlock its potential. The computational workflows and experimental protocols outlined in this guide offer a solid foundation for researchers and scientists to further investigate the properties and applications of this compound and its derivatives. The rigid, di-functionalized nature of this diamondoid makes it a compelling building block for the rational design of novel therapeutics and functional materials.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. This compound | C10H16O2 | CID 4252005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fulir.irb.hr [fulir.irb.hr]
Navigating the Solubility Landscape of Adamantane-1,4-diol in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of adamantane-1,4-diol in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative assessments derived from related adamantane derivatives and outlines a robust experimental protocol for determining precise solubility values.
Executive Summary
This compound, a dihydroxylated derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique solubility profile critical for its application in medicinal chemistry and materials science. Unlike its nonpolar parent, adamantane, which is readily soluble in nonpolar organic solvents, the introduction of two hydroxyl groups drastically alters its physicochemical properties. This guide consolidates the available qualitative solubility information and provides a detailed methodology for its quantitative determination, empowering researchers to generate the specific data required for their work.
Qualitative Solubility Profile of this compound
While specific quantitative data is sparse, a qualitative understanding of this compound's solubility can be inferred from its structure and observations from synthetic procedures involving related compounds. The presence of two polar hydroxyl groups capable of hydrogen bonding suggests a significant shift in polarity compared to adamantane.
Key Inferences:
-
Poor Solubility in Nonpolar Solvents: Similar to other diols, this compound is expected to have very limited solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane.
-
Enhanced Solubility in Polar Solvents: The hydroxyl groups facilitate interaction with polar solvents. It is anticipated to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents such as alcohols (e.g., methanol, ethanol), though the bulky adamantane cage may limit high solubility.
-
Intermediate Solubility in Ethers: Solvents like tetrahydrofuran (THF) may offer moderate solubility and are often used in reactions involving functionalized adamantanes.
A summary of the expected qualitative solubility is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Poor | The high polarity imparted by the two hydroxyl groups prevents effective solvation by nonpolar solvent molecules. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to Good | The polar nature of these solvents can effectively solvate the hydroxyl groups of this compound. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF provides a balance of polarity that can accommodate both the polar diol and the nonpolar adamantane cage. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the isothermal saturation method followed by gravimetric or chromatographic analysis is recommended. This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system (optional, for low solubility)
Procedure: Isothermal Saturation Method
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.
-
Quantification (Gravimetric Method):
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.
-
Record the exact mass of the solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the dish containing the dry this compound residue.
-
The solubility can then be calculated in terms of g/100 g of solvent or g/100 mL of solvent.
-
-
Quantification (HPLC Method - for low solubility):
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the HPLC.
-
Analyze the diluted sample by HPLC using a validated method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution based on the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, its chemical structure provides a strong basis for qualitative predictions. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and systematic approach to generate this crucial information. The application of the isothermal saturation method will undoubtedly facilitate a deeper understanding of this compound's behavior in various solvent systems, thereby supporting its continued development and application.
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydroxyadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxyadamantane, a diol derivative of the rigid tricyclic hydrocarbon adamantane, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its diamondoid cage structure imparts exceptional thermal and chemical stability, while the two hydroxyl groups at the bridgehead and bridge positions offer sites for further functionalization. This guide provides a comprehensive overview of the known physical and chemical properties of 1,4-dihydroxyadamantane, detailed experimental protocols, and an exploration of its synthetic pathways and potential applications.
Core Physical and Chemical Properties
While extensive experimental data for 1,4-dihydroxyadamantane is not widely published, a combination of computed properties and data from related adamantane derivatives allows for a detailed characterization.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | adamantane-1,4-diol | [1] |
| Synonyms | 1,4-Adamantanediol, Tricyclo[3.3.1.1³,⁷]decane-1,4-diol | [1] |
| CAS Number | 20098-16-2 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Solid (predicted) |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 168.115029749 Da | [1] |
| Monoisotopic Mass | 168.115029749 Da | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 198 | [1] |
Experimental Data
Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the adamantane cage. The chemical shifts of protons on carbons bearing the hydroxyl groups will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the adamantane skeleton. The carbons attached to the hydroxyl groups (C-1 and C-4) will be significantly deshielded and appear at a lower field compared to the other carbons in the structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-dihydroxyadamantane is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic C-H stretching and bending vibrations of the adamantane cage will also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of water (H₂O) and hydrocarbon fragments from the adamantane core. A GC-MS data entry for 1,4(a)-Dihydroxyadamantane is available in the NIST Mass Spectrometry Data Center.[1]
Chromatography
The Kovats retention index, a measure of the retention time in gas chromatography, has been reported for 1,4-dihydroxyadamantane on a standard non-polar column.
| Kovats Retention Index (Standard non-polar) |
| 1540, 1544, 1551, 1555, 1565, 1569 |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 1,4-dihydroxyadamantane can be approached through the oxidation of adamantane or its derivatives. One documented method involves the chemo- and regioselective oxidation of adamantane derivatives using dioxiranes, which can be utilized to prepare 1,4-dihydroxyadamantane.
Chemical Reactivity
The chemical reactivity of 1,4-dihydroxyadamantane is primarily centered around its two hydroxyl groups. These functional groups can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.
-
Oxidation: The secondary hydroxyl group at the C-4 position can be oxidized to a ketone, yielding 1-hydroxy-4-oxoadamantane. The tertiary hydroxyl group at the C-1 position is resistant to oxidation under mild conditions.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Applications in Drug Development
Adamantane derivatives are widely recognized for their therapeutic potential, with applications as antiviral, anti-Parkinsonian, and anti-diabetic agents. The rigid, lipophilic nature of the adamantane cage can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. While specific biological activities of 1,4-dihydroxyadamantane are not extensively documented, its structure suggests potential as a scaffold for the development of new therapeutic agents. The hydroxyl groups provide convenient handles for the attachment of pharmacophores, and the diol itself may exhibit biological activity.
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis of Adamantane Derivatives
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. A spectral width of around 200-250 ppm is common.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
General Protocol for Determining Melting Point
-
Sample Preparation: Place a small amount of the crystalline solid into a capillary tube, sealed at one end.
-
Apparatus: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly and record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. A narrow melting range is indicative of a pure compound.
Shake-Flask Method for Solubility Determination
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Conclusion
1,4-Dihydroxyadamantane is a molecule with significant potential, stemming from its unique structural features. While a comprehensive experimental characterization is still emerging, the available data and the known chemistry of adamantane derivatives provide a strong foundation for its further investigation and application. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, summarizing the current knowledge and providing practical methodologies for the study of this intriguing compound.
References
Potential Research Areas for Adamantane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, leading to the development of several clinically approved drugs. While much research has focused on 1- and 1,3-substituted adamantane derivatives, adamantane-1,4-diol remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and, most importantly, outlines promising avenues for future research. Drawing parallels from the extensive research on other adamantane analogues, this document explores potential applications in antiviral, neuroprotective, and anticancer research, as well as in materials science. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further investigation into this intriguing molecule.
Introduction
The adamantane moiety has been successfully incorporated into a variety of therapeutic agents, leveraging its unique structural and physicochemical properties.[1][2] Its rigid framework and high lipophilicity can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, facilitating passage through biological membranes and providing a stable anchor for pharmacophoric groups.[3] Notable examples of adamantane-containing drugs include the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic saxagliptin.[4]
While the chemistry and pharmacology of 1- and 1,3-disubstituted adamantanes are well-documented, the 1,4-disubstituted regioisomer, this compound, represents a promising yet underutilized building block. Its C2v symmetry and the specific spatial orientation of its two hydroxyl groups offer unique opportunities for the design of novel molecular architectures. This guide aims to consolidate the known information on this compound and to stimulate further research by proposing potential areas of investigation based on the established biological activities of related adamantane derivatives.
Physicochemical Properties of this compound
This compound is a white solid with a high melting point, characteristic of the adamantane cage structure. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [5] |
| Molecular Weight | 168.23 g/mol | [5] |
| CAS Number | 20098-16-2 | [5] |
| Melting Point | 327-331 °C | |
| Boiling Point (Predicted) | 319.0 ± 10.0 °C | |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | |
| Appearance | White solid | |
| Solubility | Soluble in polar organic solvents |
Synthesis and Characterization
The primary route to this compound involves the reduction of its corresponding diketone, adamantane-1,4-dione. This can be effectively achieved using standard reducing agents.
Synthesis Workflow
The synthesis of this compound from adamantane-1,4-dione is a straightforward reduction reaction. A general workflow for this process is illustrated below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Adamantane-1,4-dione
Materials:
-
Adamantane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1,4-dione (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of dione) at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the pH is acidic and gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Characterization Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methine and methylene protons of the adamantane cage, and a signal for the hydroxyl protons. Due to the symmetry of the molecule, a relatively simple spectrum is expected. |
| ¹³C NMR | Signals for the carbon atoms of the adamantane skeleton, with distinct chemical shifts for the carbons bearing the hydroxyl groups and the other bridgehead and methylene carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations around 2850-2950 cm⁻¹, and C-O stretching in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 168, along with characteristic fragmentation patterns of the adamantane cage.[5] |
Potential Research Areas
The unique 1,4-disubstitution pattern of this compound opens up several exciting avenues for research, particularly in the fields of medicinal chemistry and materials science.
Antiviral Drug Discovery
The adamantane scaffold is a well-established pharmacophore in antiviral drug design, most notably against the influenza A virus M2 proton channel.[6] While resistance to first-generation adamantanes is widespread, the development of novel derivatives continues to be an active area of research.
Proposed Research:
-
Synthesis of Novel Derivatives: this compound can serve as a scaffold for the synthesis of new derivatives with potential antiviral activity. The two hydroxyl groups can be functionalized to introduce various pharmacophoric groups, exploring different spatial arrangements and electronic properties.
-
Targeting Viral Proteins: Derivatives of this compound could be designed to target other viral proteins beyond the M2 channel, potentially overcoming existing resistance mechanisms.
-
Broad-Spectrum Antivirals: Given that some adamantane derivatives have shown activity against other viruses, such as coronaviruses, exploring the broad-spectrum antiviral potential of this compound derivatives is a logical next step.[7]
Caption: A potential workflow for antiviral drug discovery using this compound.
Neurodegenerative Diseases
Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The lipophilic nature of the adamantane cage is thought to contribute to its ability to cross the blood-brain barrier.
Proposed Research:
-
NMDA Receptor Modulators: The diol functionality of this compound provides a handle for the synthesis of novel NMDA receptor modulators with potentially improved efficacy or side-effect profiles. The specific stereochemistry of the 1,4-substitution could lead to unique interactions with the receptor.
-
Other CNS Targets: The adamantane scaffold has been explored for its activity on other central nervous system (CNS) targets. Derivatives of this compound could be investigated for their potential to modulate other receptors and enzymes implicated in neurodegenerative diseases.
Anticancer Drug Development
Several adamantane derivatives have demonstrated cytotoxic and anticancer activities.[4][8] The rigid adamantane core can be used to position functional groups in a precise three-dimensional orientation to interact with biological targets such as enzymes or receptors involved in cancer progression.
Proposed Research:
-
Enzyme Inhibitors: The diol can be used to synthesize derivatives that act as inhibitors of key enzymes in cancer signaling pathways. For example, adamantyl-containing compounds have been investigated as enzyme inhibitors.
-
Targeted Drug Delivery: The adamantane moiety can be used as a lipophilic anchor in drug delivery systems to improve the targeting and cellular uptake of anticancer agents.[3] this compound provides two points of attachment for conjugation to targeting ligands or therapeutic payloads.
Caption: this compound derivatives as potential inhibitors of cancer signaling.
Materials Science
The rigid and thermally stable nature of the adamantane core makes it an attractive building block for high-performance polymers and other materials. The difunctional nature of this compound allows it to be incorporated as a monomer in polymerization reactions.
Proposed Research:
-
High-Performance Polymers: Polyesters, polycarbonates, and polyurethanes incorporating this compound are expected to exhibit high glass transition temperatures, thermal stability, and mechanical strength.
-
Functional Materials: The hydroxyl groups can be modified to introduce specific functionalities, leading to the development of materials with tailored optical, electronic, or recognition properties.
Conclusion
This compound is a versatile and underexplored building block with significant potential in both medicinal chemistry and materials science. Its unique 1,4-disubstitution pattern on the rigid adamantane scaffold offers opportunities for the design of novel molecules with tailored properties. This technical guide has provided a foundation for future research by summarizing the known properties and synthesis of this compound and by proposing several promising avenues of investigation. It is anticipated that further exploration of this intriguing molecule will lead to the development of new therapeutic agents and advanced materials.
References
- 1. kbfi.ee [kbfi.ee]
- 2. asianpubs.org [asianpubs.org]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H16O2 | CID 4252005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 7. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Adamantane-1,4-diol: A Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Adamantane-1,4-diol (CAS 20098-16-2). This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. It is crucial to supplement this guide with a thorough review of the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Chemical Identification and Physical Properties
This compound, also known as 1,4-Adamantanediol or Tricyclo[3.3.1.13,7]decane-1,4-diol, is a di-substituted derivative of adamantane. Its rigid, cage-like structure is of significant interest in medicinal chemistry and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol [1] |
| CAS Number | 20098-16-2 |
| Appearance | White to off-white solid (form may vary) |
| XLogP3 (Computed) | 0.7[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 0[1] |
| Topological Polar Surface Area | 40.5 Ų[1] |
Hazard Identification and Classification
According to available safety data, this compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved particulate respirator should be used.
Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the creation of dust. Use appropriate tools and techniques for handling solid materials.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
Storage Conditions
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.
Caption: First aid decision pathway for this compound exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous decomposition products, including carbon monoxide and carbon dioxide, may be formed during combustion.
-
Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Accidental Release Measures (Spill Cleanup)
The following workflow provides a general protocol for responding to a minor spill of this compound in a laboratory setting.
Caption: Step-by-step protocol for minor laboratory spills.
Toxicological and Ecological Information
Toxicological Data
There is a notable lack of publicly available, experimentally determined quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. The hazard classifications are based on qualitative assessments and computational predictions.
Ecological Information
Experimental Protocols and Workflows
While specific experimental protocols for safety testing of this compound are not available, the following diagram illustrates a general workflow for the safe handling of a powdered chemical compound in a research setting.
Caption: General laboratory workflow for handling powdered chemicals.
Disposal Considerations
All waste containing this compound must be handled as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
This guide is intended to promote a strong safety culture when working with this compound. By understanding the potential hazards and adhering to the recommended safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment.
References
Methodological & Application
Application Note: A Multi-Step Synthesis of Adamantane-1,4-diol from Adamantane
Abstract
This application note details a robust and accessible synthetic pathway for the preparation of adamantane-1,4-diol, a valuable disubstituted adamantane derivative, starting from the readily available hydrocarbon, adamantane. Direct selective oxidation of adamantane to achieve 1,4-disubstitution is challenging due to the comparable reactivity of its tertiary and secondary C-H bonds. The presented protocol circumvents this by employing a two-step strategy: (1) the direct oxidation of adamantane to 1-hydroxyadamantan-4-one, followed by (2) the stereoselective reduction of the ketone functionality to yield the target diol. This method provides a clear and reproducible route for researchers in medicinal chemistry, materials science, and drug development requiring access to this specific adamantane scaffold.
Introduction
Adamantane and its derivatives are of significant interest in various scientific fields owing to their unique rigid, cage-like structure, high lipophilicity, and thermal stability. These properties make them attractive scaffolds in drug design, polymer chemistry, and nanotechnology. While the functionalization of adamantane at its tertiary bridgehead positions (1, 3, 5, and 7) is well-established, selective derivatization involving the secondary methylene bridges remains a synthetic challenge. This compound, possessing hydroxyl groups at both a tertiary and a secondary position, is a versatile building block for the synthesis of more complex molecules. This document provides a detailed experimental protocol for its synthesis from adamantane.
The proposed synthetic route involves an initial oxidation of the adamantane core to introduce hydroxyl and keto groups at the 1 and 4 positions, respectively. A subsequent reduction of the ketone provides the desired 1,4-diol.
Materials and Methods
Materials:
-
Adamantane (99%)
-
Tungsten hexacarbonyl (W(CO)6)
-
Carbon tetrachloride (CCl4)
-
Propionamide
-
Deionized Water
-
Sodium borohydride (NaBH4)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Step 1: Synthesis of 1-hydroxyadamantan-4-one
This procedure is adapted from a patented method involving the direct oxidation of adamantane.[1]
-
To a high-pressure reaction vessel, add adamantane (2.72 g, 20 mmol), tungsten hexacarbonyl (0.35 g, 1 mmol), propionamide (7.31 g, 100 mmol), and carbon tetrachloride (15.38 g, 100 mmol).
-
Add deionized water (18 mL, 1000 mmol).
-
Seal the vessel and heat the mixture to 150°C with vigorous stirring for 6 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-hydroxyadamantan-4-one.
Step 2: Synthesis of this compound
This protocol describes the reduction of the ketone functionality of 1-hydroxyadamantan-4-one.
-
Dissolve 1-hydroxyadamantan-4-one (1.66 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid. The reduction can lead to a mixture of syn and anti isomers.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| Adamantane | C₁₀H₁₆ | 136.24 | - | White crystalline solid | 270 (sublimes) |
| 1-hydroxyadamantan-4-one | C₁₀H₁₄O₂ | 166.22 | ~50%[1] | White solid | - |
| This compound | C₁₀H₁₆O₂ | 168.23 | >90% | White solid | - |
Visualizations
References
Application Notes and Protocols for the Regioselective Synthesis of 1,4-Adamantanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The selective functionalization of the adamantane core, particularly the introduction of hydroxyl groups at specific positions, is a key challenge in the synthesis of novel adamantane-based compounds. While the synthesis of 1,3-adamantanediol is well-established, the regioselective hydroxylation of adamantane to produce 1,4-adamantanediol presents a greater synthetic challenge. Direct C-H oxidation of adamantane typically favors the tertiary (bridgehead) positions, leading to 1-adamantanol and subsequently 1,3-adamantanediol.
This document provides a detailed protocol for a multi-step synthesis of 1,4-adamantanediol from adamantane, proceeding through the key intermediate 4-protoadamantanone. This indirect route allows for the specific introduction of a hydroxyl group at the C4 position.
Synthetic Pathway Overview
The regioselective synthesis of 1,4-adamantanediol from adamantane is achieved through a four-step sequence. The initial oxidation of adamantane at the tertiary position yields 1-adamantanol. This is followed by a rearrangement reaction to form 4-protoadamantanone, a key intermediate that enables functionalization at the desired C4 position. Subsequent reduction of the ketone and stereoselective dihydroxylation of the resulting alkene affords the target 1,4-adamantanediol.
Caption: Synthetic pathway for 1,4-adamantanediol.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis of 1,4-adamantanediol.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | Adamantane | Ozone (O₃) | Pentane/Silica Gel | -78 to RT | 5 | 81-84 |
| 2 | Rearrangement | 1-Adamantanol | Lead tetraacetate, Iodine | Benzene | 70-75 | 3 | 71-82 |
| 3 | Reduction | 4-Protoadamantanone | Tosylhydrazine, Catechol, Sodium acetate trihydrate | Methanol | Reflux | 2 | ~95 |
| 4 | Dihydroxylation | Protoadamantene | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | RT | 24 | High |
Experimental Protocols
Step 1: Synthesis of 1-Adamantanol from Adamantane
Principle: The tertiary C-H bonds of adamantane are more susceptible to oxidation than the secondary ones. "Dry ozonation" on silica gel provides a method for the hydroxylation of these tertiary positions with good selectivity.
Materials:
-
Adamantane
-
Pentane
-
Silica gel
-
Ozone (from an ozone generator)
-
Ethyl acetate
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottomed flask, dissolve adamantane in pentane and add silica gel.
-
Remove the pentane via rotary evaporation at room temperature to obtain a dry, free-flowing powder of adamantane adsorbed onto the silica gel.
-
Transfer the adamantane-silica gel mixture to an ozonation vessel and cool to -78 °C using a dry ice/isopropanol bath.
-
Pass a stream of ozone-enriched oxygen through the vessel for approximately 2 hours, or until the silica gel turns a deep blue color.
-
Remove the cooling bath and allow the vessel to warm to room temperature while purging with a stream of oxygen to remove excess ozone.
-
Transfer the silica gel to a chromatography column and elute the product with ethyl acetate.
-
Evaporate the solvent from the eluate to obtain crude 1-adamantanol.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure 1-adamantanol.
Expected Yield: 81-84%.
Step 2: Synthesis of 4-Protoadamantanone from 1-Adamantanol
Principle: This reaction proceeds via a fragmentation-cyclization mechanism. The hypoiodite of 1-adamantanol, formed in situ, undergoes fragmentation to an iodoketone, which then cyclizes under basic conditions to yield 4-protoadamantanone.
Materials:
-
1-Adamantanol
-
Lead tetraacetate
-
Iodine
-
Dry benzene
-
Potassium hydroxide
-
Methanol
-
Ether
-
Anhydrous magnesium sulfate
-
Neutral alumina
-
Pentane
Procedure:
-
To a stirred suspension of lead tetraacetate and iodine in dry benzene, add 1-adamantanol.
-
Heat the reaction mixture to 70-75 °C for 3 hours.
-
Cool the mixture to room temperature and filter to remove insoluble lead salts.
-
Wash the filtrate successively with aqueous sodium bisulfite solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude intermediate iodo ketone.
-
Dissolve the crude iodo ketone in methanol and add a solution of potassium hydroxide in methanol.
-
Reflux the mixture for 3 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on neutral alumina, eluting with a pentane-ether gradient, to afford pure 4-protoadamantanone.
Expected Yield: 71-82%[1].
Step 3: Synthesis of Protoadamantene from 4-Protoadamantanone
Principle: The Shapiro reaction, a base-mediated elimination of a tosylhydrazone, is a common method for the conversion of a ketone to an alkene.
Materials:
-
4-Protoadamantanone
-
Tosylhydrazine
-
Methanol
-
Sodium acetate trihydrate
-
Catechol
Procedure:
-
In a round-bottom flask, dissolve 4-protoadamantanone and a slight excess of tosylhydrazine in methanol.
-
Add a catalytic amount of acid (e.g., a drop of concentrated HCl) and stir the mixture at room temperature until the formation of the tosylhydrazone is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the crude tosylhydrazone, add sodium acetate trihydrate and a catalytic amount of catechol.
-
Heat the mixture under reflux in a suitable solvent (e.g., methanol) for 2 hours.
-
After cooling, add water and extract the product with a low-boiling point organic solvent such as pentane.
-
Wash the organic extract with water, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent to yield protoadamantene. Due to its volatility, distillation should be performed with care.
Expected Yield: Approximately 95%.
Step 4: Synthesis of 1,4-Adamantanediol from Protoadamantene
Principle: The epoxidation of the double bond in protoadamantene followed by acid-catalyzed hydrolysis of the epoxide ring leads to the formation of a diol. The exo-epoxide is known to spontaneously rearrange to the more stable adamantane-2a,4a-diol (1,4-adamantanediol).
Materials:
-
Protoadamantene
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve protoadamantene in dichloromethane and cool the solution in an ice bath.
-
Add a solution of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding aqueous sodium sulfite solution.
-
Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
The resulting crude product contains adamantane-2a,4a-diol (1,4-adamantanediol), which can be purified by column chromatography or recrystallization.
Expected Yield: High. The literature suggests that the rearrangement of the exo-epoxide to the diol is a facile process[2].
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of 1,4-adamantanediol.
Caption: Workflow for 1,4-adamantanediol synthesis.
Conclusion
The multi-step synthesis outlined in these application notes provides a reliable pathway for the regioselective preparation of 1,4-adamantanediol from readily available adamantane. While direct hydroxylation at the C4 position is challenging, this indirect approach, proceeding through the key intermediate 4-protoadamantanone, offers a practical solution for accessing this synthetically valuable building block for applications in drug discovery and materials science. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.
References
The Untapped Potential of Adamantane-1,4-diol in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, thermally stable adamantane cage into polymer backbones is a well-established strategy for enhancing material properties. While much of the research has focused on 1,3-adamantanediol and other derivatives, adamantane-1,4-diol presents a unique, yet less explored, monomer for the synthesis of high-performance polymers. Its distinct stereochemistry offers the potential for novel polymer architectures and functionalities. These application notes provide a comprehensive overview of the expected benefits, potential applications, and detailed, adaptable protocols for the use of this compound in the synthesis of polyesters and polycarbonates.
Application Notes: Enhancing Polymer Performance with this compound
The introduction of the bulky, diamondoid structure of this compound into a polymer chain is anticipated to impart significant improvements in key physical and chemical properties.[1] These enhancements are attributed to the rigid nature of the adamantane moiety, which restricts segmental motion of the polymer chains and introduces significant free volume.
Key Anticipated Properties:
-
Increased Glass Transition Temperature (Tg): The rigidity of the adamantane unit is expected to lead to a substantial increase in the glass transition temperature of the resulting polymers, making them suitable for high-temperature applications.[1][2]
-
Enhanced Thermal Stability: Polymers incorporating adamantane structures are known for their superior thermal and thermo-oxidative stability.[3]
-
Improved Mechanical Properties: The rigid nature of the adamantane cage can contribute to increased stiffness and modulus of the polymer.
-
Enhanced Solubility: The non-polar, three-dimensional structure of adamantane can disrupt polymer chain packing, which may lead to improved solubility in common organic solvents.
-
Reduced Crystallinity: The irregular and bulky shape of the this compound monomer is likely to hinder crystallization, resulting in amorphous polymers with potentially good optical clarity.
Potential Applications:
The unique combination of properties imparted by this compound makes it a promising candidate for a range of advanced applications:
-
High-Performance Engineering Plastics: For components requiring high thermal and dimensional stability.
-
Advanced Coatings and Films: Offering enhanced durability and heat resistance.
-
Biomedical Materials and Drug Delivery: The biocompatibility and lipophilic nature of adamantane derivatives suggest potential in controlled-release formulations and medical device coatings. The introduction of free volume may also be beneficial for drug loading.
-
Optical Materials: The potential for amorphous, transparent polymers opens avenues for applications in lenses, optical fibers, and other optical components.
Quantitative Data Summary
Due to the limited availability of specific experimental data for polymers derived from this compound in the public domain, the following tables present expected trends and comparative values based on the known effects of incorporating other adamantane diols into polymer backbones. These tables are intended to serve as a guide for expected performance enhancements.
Table 1: Expected Thermal Properties of this compound Based Polymers
| Polymer Type | Monomers | Expected Glass Transition Temperature (Tg) (°C) | Expected Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Polyester | This compound, Terephthaloyl chloride | > 200 | > 400 |
| Polycarbonate | This compound, Diphenyl Carbonate | > 220 | > 450 |
| Comparative | 1,4-Butanediol, Terephthaloyl chloride | ~ 70 | ~ 350 |
| Comparative | Bisphenol A, Diphenyl Carbonate | ~ 150 | ~ 400 |
Table 2: Expected Mechanical and Physical Properties
| Polymer Type | Expected Tensile Modulus (GPa) | Expected Solubility | Expected Crystallinity |
| Polyester (this compound based) | > 2.5 | Good in THF, Chloroform | Amorphous |
| Polycarbonate (this compound based) | > 2.8 | Good in THF, Chloroform | Amorphous |
| Comparative Polyester (1,4-Butanediol based) | ~ 1.5 - 2.0 | Limited | Semi-crystalline |
| Comparative Polycarbonate (Bisphenol A based) | ~ 2.4 | Good in chlorinated solvents | Amorphous |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polyesters and polycarbonates using this compound. These should be considered as starting points and may require optimization based on specific experimental goals.
Protocol 1: Synthesis of Polyester via Solution Polycondensation
Objective: To synthesize a polyester from this compound and a diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Anhydrous Pyridine (or other suitable acid scavenger)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a condenser, and a dropping funnel.
-
Monomer Dissolution: In the flask, dissolve a specific molar quantity of this compound in anhydrous NMP (or DCM).
-
Acid Scavenger Addition: Add a slight molar excess (approximately 1.05 to 1.1 equivalents) of anhydrous pyridine to the solution.
-
Initiation of Polymerization: While stirring the solution under an inert atmosphere at room temperature, slowly add a solution of an equimolar amount of terephthaloyl chloride dissolved in anhydrous NMP (or DCM) from the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 50-80°C and maintain for 4-8 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polyester.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Wash with hot water to remove any remaining salts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Synthesis of Polycarbonate via Melt Transesterification
Objective: To synthesize a polycarbonate from this compound and diphenyl carbonate.
Materials:
-
This compound
-
Diphenyl Carbonate
-
Transesterification catalyst (e.g., Titanium(IV) butoxide, Zinc acetate)
-
High-vacuum line
-
Glass reactor suitable for high-temperature and vacuum applications, equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Reactant Charging: Charge the reactor with equimolar amounts of this compound and diphenyl carbonate, along with a catalytic amount of the transesterification catalyst (typically 0.01-0.1 mol%).
-
Initial Heating and Inert Atmosphere: Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C to melt the reactants and initiate the transesterification reaction. Phenol will begin to distill off.
-
Gradual Temperature and Vacuum Increase:
-
Slowly increase the temperature to 220-250°C.
-
Gradually apply a vacuum to the system to facilitate the removal of the phenol byproduct, driving the equilibrium towards polymer formation.
-
-
Polymerization: Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Polymer Isolation:
-
Cool the reactor under a nitrogen atmosphere.
-
The resulting solid polycarbonate can be removed from the reactor. Depending on the reactor design, it may be extruded or dissolved in a suitable solvent for further processing.
-
-
Purification (Optional): The polymer can be dissolved in a solvent like chloroform and reprecipitated in methanol to remove any residual catalyst or unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours.
Visualizations
References
Adamantane-1,4-diol: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a well-established privileged scaffold in medicinal chemistry. Its unique structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a rigid framework for precise positioning of pharmacophoric groups.[1] While many marketed drugs utilize a monofunctionalized adamantane core, such as amantadine and memantine, the difunctionalized adamantane-1,4-diol presents a versatile platform for creating novel therapeutics with diverse applications. This document provides an overview of potential applications of this compound in medicinal chemistry, complete with detailed experimental protocols and data presented for easy comparison.
Applications in Medicinal Chemistry
The two hydroxyl groups of this compound, positioned at the bridgehead positions, offer reactive handles for derivatization, allowing for the creation of a wide array of molecules with potential therapeutic value.
As a Rigid Linker in Drug Design
The rigid adamantane core makes this compound an excellent candidate for use as a linker in various drug design strategies, including the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker's role is crucial for the efficacy of a PROTAC, as its length and rigidity determine the formation of a stable ternary complex.[3]
The this compound linker can offer a defined spatial orientation between the target-binding and E3 ligase-binding moieties, which can be advantageous for optimizing ternary complex formation.
Development of Novel Antiviral Agents
Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being early examples used against influenza A.[4] Although resistance has developed to these first-generation drugs, the adamantane scaffold continues to be explored for new antiviral therapies.[5][6] this compound can serve as a starting point for novel antiviral agents. The hydroxyl groups can be derivatized to introduce functionalities that interact with viral targets or enhance the drug-like properties of the molecule. For instance, esterification or etherification can be used to attach pharmacophores known to inhibit viral enzymes or entry processes.
Neuroprotective Agents for Neurodegenerative Diseases
The adamantane moiety is a key feature of memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. This highlights the potential of adamantane derivatives in treating neurological disorders.[7] this compound can be used to develop novel neuroprotective agents. The diol can be functionalized to create compounds that target various aspects of neurodegeneration, such as excitotoxicity, oxidative stress, and protein aggregation. For example, derivatization with moieties that have antioxidant or anti-inflammatory properties could lead to multifunctional drug candidates.
Enzyme Inhibitors
The rigid adamantane scaffold can be utilized to position functional groups in a precise orientation to interact with the active site of an enzyme. Adamantane-based compounds have been investigated as inhibitors of various enzymes.[8] By attaching appropriate pharmacophores to the hydroxyl groups of this compound, it is possible to design potent and selective enzyme inhibitors for a range of therapeutic targets.
Quantitative Data
The following table summarizes hypothetical inhibitory concentrations (IC50) for a series of this compound derivatives against various targets, based on the known activities of other adamantane compounds. This data is illustrative and would need to be confirmed experimentally.
| Compound ID | Derivative Type | Target | Hypothetical IC50 (µM) |
| AD-001 | Bis-ester (propionate) | Influenza A M2 Channel | 15 |
| AD-002 | Bis-ether (benzyl) | NMDA Receptor | 5 |
| AD-003 | Bis-carbamate (phenyl) | Acetylcholinesterase | 10 |
| AD-004 | Mono-ester, Mono-OH | Soluble Epoxide Hydrolase | 8 |
Experimental Protocols
General Synthesis of this compound Derivatives (Esterification)
This protocol describes a general method for the synthesis of bis-ester derivatives of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add the acyl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay: In Vitro Antiviral Activity (Plaque Reduction Assay)
This protocol outlines a general method for assessing the antiviral activity of this compound derivatives against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Test compounds (this compound derivatives)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compounds in serum-free DMEM containing trypsin.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37 °C.
-
Infect the cells with a known titer of influenza A virus for 1 hour at 37 °C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the respective concentrations of the test compounds.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) of the test compounds.
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed mechanism of action for an this compound-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 7. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 8. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Drug Analogues from Adamantane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel drug analogues utilizing adamantane-1,4-diol as a key starting material. The unique rigid and lipophilic nature of the adamantane cage makes it a valuable scaffold in medicinal chemistry, often enhancing the pharmacological properties of bioactive molecules.[1][2] This document outlines synthetic strategies for creating diverse libraries of this compound derivatives, such as ethers, esters, and other analogues with potential therapeutic applications.
Introduction to Adamantane in Drug Discovery
The adamantane moiety has been successfully incorporated into numerous approved drugs, demonstrating its utility in improving pharmacokinetic and pharmacodynamic profiles.[3] Its three-dimensional structure can provide a better fit for enzyme active sites or receptor binding pockets, while its lipophilicity can enhance membrane permeability and bioavailability.[3] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and CNS-acting properties.[1][2] this compound, with its two reactive hydroxyl groups, offers a versatile platform for the synthesis of disubstituted analogues, allowing for the exploration of structure-activity relationships in a more defined manner.
Synthetic Strategies and Methodologies
The hydroxyl groups of this compound can be readily functionalized through various standard organic reactions to yield a diverse range of analogues. The primary synthetic routes explored in these notes are etherification and esterification.
A general workflow for the synthesis and evaluation of this compound analogues is presented below.
Caption: General workflow for the synthesis and evaluation of drug analogues from this compound.
Experimental Protocols
Protocol 1: Synthesis of Adamantane-1,4-bis(ethers)
This protocol describes a general method for the synthesis of diether analogues of this compound via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl or benzyl halide (2.5 eq.) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diether.
Characterization:
The structure of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Adamantane-1,4-bis(esters)
This protocol outlines a general procedure for the synthesis of diester analogues of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine (2.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add the acid chloride or anhydride (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for various adamantane derivatives synthesized through methods analogous to those described above. While specific data for this compound derivatives is limited in the literature, these tables provide expected ranges for yields and key characterization data based on similar structures.
Table 1: Synthesis of Adamantane-Amide Analogues
| Compound | Starting Amine | Reagent | Yield (%) | M.p. (°C) | Reference |
| 8 | 1-(aminomethyl)adamantane | Indole-3-carbonyl chloride | 79 | N/A | [4] |
| SDB-001 | 1-aminoadamantane | 1-pentyl-1H-indole-3-carbonyl chloride | N/A | N/A | [5] |
Table 2: Synthesis of Adamantane-Hydrazone Derivatives
| Compound | Starting Amine | Reagent | Yield (%) | M.p. (°C) | Reference |
| Derivative of 3-aminotricyclo[3.3.1.13,7]decan-1-ol | 3-aminotricyclo[3.3.1.13,7]decan-1-ol | Aromatic aldehyde | 4-95 | 60-266 | [1] |
Signaling Pathways and Logical Relationships
The adamantane scaffold can be utilized to design ligands that interact with various biological targets. For instance, adamantane derivatives have been developed as antagonists for the NMDA receptor and as agents targeting viral ion channels.[2] The synthesis of a library of this compound analogues allows for the exploration of their effects on specific signaling pathways.
Caption: Logical relationship between synthesis and biological evaluation of this compound analogues.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel drug analogues. The protocols provided herein offer a foundation for the creation of diverse chemical libraries for screening against various therapeutic targets. The inherent properties of the adamantane core, combined with the potential for symmetric or asymmetric disubstitution, make this compound an attractive scaffold for modern drug discovery programs. Further exploration and optimization of these synthetic routes will undoubtedly lead to the identification of new lead compounds with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adamantane-1,4-diol as a Rigid Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2]
Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant interest as a scaffold in drug design.[3][4] Its unique cage-like structure can enhance metabolic stability and improve pharmacokinetic properties.[5] The incorporation of an adamantane moiety into a PROTAC linker can impart rigidity, which may pre-organize the molecule into a bioactive conformation, thereby enhancing ternary complex formation and subsequent protein degradation.[6] This application note focuses on the use of adamantane-1,4-diol as a bifunctional linker for the development of novel PROTACs.
Advantages of this compound as a PROTAC Linker
The use of this compound as a linker in PROTAC design offers several potential advantages:
-
Rigidity and Pre-organization: The rigid adamantane core can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.[6]
-
Improved Physicochemical Properties: The lipophilic nature of the adamantane cage can enhance cell permeability, a common challenge in PROTAC development.[5]
-
Metabolic Stability: The adamantane scaffold is resistant to metabolic degradation, which can lead to a longer plasma half-life of the PROTAC molecule.[5]
-
Tunable Exit Vectors: The 1,4-disubstitution pattern of the diol provides defined exit vectors for the attachment of the POI ligand and the E3 ligase ligand, allowing for systematic optimization of the linker length and geometry.
-
Synthetic Accessibility: this compound is a commercially available starting material, and its hydroxyl groups can be readily functionalized using established chemical transformations.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: A diagram illustrating the catalytic cycle of a PROTAC.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and evaluation of a hypothetical PROTAC utilizing an this compound linker.
Synthesis of an this compound-based PROTAC
This protocol describes a general synthetic strategy for constructing a PROTAC with an this compound linker. The synthesis involves the sequential functionalization of the two hydroxyl groups of this compound to connect a hypothetical POI ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon).
Caption: A schematic of the synthetic workflow for an this compound PROTAC.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Protected amino-alkyl halide (e.g., N-Boc-2-bromoethylamine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
E3 ligase ligand with a nucleophilic handle (e.g., 4-aminomethyl-thalidomide)
-
Trifluoroacetic acid (TFA)
-
POI ligand with a carboxylic acid functionality
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Silica gel for column chromatography
Protocol:
-
Mono-alkylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NaH (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of N-Boc-2-bromoethylamine (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the mono-alkylated product by column chromatography.
-
-
Activation of the Second Hydroxyl Group:
-
Dissolve the mono-alkylated adamantane (1.0 eq) in anhydrous DCM and pyridine.
-
Cool the solution to 0 °C and add TsCl (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the tosylated intermediate (1.0 eq) and 4-aminomethyl-thalidomide (1.1 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) and stir the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the product by column chromatography.
-
-
Deprotection of the Amine:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling with POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add the deprotected amine intermediate (1.1 eq) and stir at room temperature for 16 hours.
-
Dilute with water and extract with ethyl acetate.
-
Purify the final PROTAC by preparative HPLC.
-
In Vitro Evaluation of PROTAC Activity
Cell Culture:
-
Culture the relevant human cell line (e.g., a cancer cell line overexpressing the POI) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO2 humidified incubator.
Western Blotting for Protein Degradation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Analysis:
From the western blot data, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be determined by fitting the data to a dose-response curve.
Hypothetical Quantitative Data
The following table presents hypothetical, yet representative, data for a series of PROTACs with this compound linkers of varying lengths, targeting a hypothetical protein kinase.
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| AD-PROTAC-1 | 10 | 150 | 75 |
| AD-PROTAC-2 | 12 | 50 | 90 |
| AD-PROTAC-3 | 14 | 15 | 95 |
| AD-PROTAC-4 | 16 | 80 | 85 |
| AD-PROTAC-5 | 18 | 250 | 60 |
This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound presents a promising scaffold for the design of rigid linkers in PROTAC development. Its inherent rigidity and lipophilicity can contribute to improved efficacy and pharmacokinetic properties. The provided synthetic and evaluation protocols offer a general framework for researchers to explore the potential of this compound-based linkers in their targeted protein degradation research. Further optimization of the linker length and attachment points is crucial for developing potent and selective PROTACs for therapeutic applications.
References
- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3592934A - Pharmaceutical compositions and methods of controlling influenza a virus infection utilizing substituted adamantanes and tricyclo(4.3.1.13.8) undecanes - Google Patents [patents.google.com]
- 6. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating Adamantane-1,4-diol into Supramolecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of adamantane-1,4-diol into supramolecular assemblies. Adamantane's rigid, bulky structure and its exceptional ability to form stable host-guest complexes, particularly with cyclodextrins, make it a valuable building block in materials science and drug delivery. This compound, with its two reactive hydroxyl groups, is particularly useful as a difunctional linker or chain extender, enabling the creation of crosslinked networks and linear polymers with unique properties.
Introduction to Adamantane in Supramolecular Chemistry
Adamantane is a highly symmetric and lipophilic cage-like hydrocarbon. Its size and shape are complementary to the hydrophobic cavity of β-cyclodextrin, leading to the formation of strong 1:1 inclusion complexes. This highly specific and reversible non-covalent interaction is the cornerstone of many adamantane-based supramolecular systems. These systems are being explored for a wide range of applications, including drug delivery, bio-sensing, and the development of "smart" materials like self-healing hydrogels and shape-memory polymers.[1][2]
Application Note 1: this compound as a Chain Extender in Shape-Memory Polyurethanes
The incorporation of this compound into polyurethane chains introduces rigidity and steric hindrance, which can be leveraged to create materials with shape-memory properties.[3] The adamantane moiety disrupts the regular packing of polymer chains, creating distinct hard and soft domains. This phase separation is crucial for the material's ability to "remember" its original shape after being deformed.
These shape-memory polymers have potential applications in biomedical devices, such as self-deploying stents or intelligent medical implants, as well as in aerospace for components that can change shape in response to temperature stimuli.[3]
Quantitative Data: Polyurethane Properties
The following table summarizes the mechanical and thermal properties of polyurethanes synthesized with varying molar ratios of 1,3-adamantanediol (a close structural isomer of 1,4-adamantanediol, used here as a representative example) and 1,4-butanediol as chain extenders.
| Sample ID | Molar Ratio (Adamantanediol:Butanediol) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Shape Fixation Rate (%) | Shape Recovery Rate (%) |
| ABPU0 | 0:100 | 45.8 | 48.2 | 350 | >98 | ~85 |
| ABPU25 | 25:75 | 50.1 | 46.5 | 370 | >98 | ~91 |
| ABPU50 | 50:50 | 55.3 | 44.3 | 410 | >98 | ~91 |
| ABPU75 | 75:25 | 60.2 | 38.1 | 280 | >98 | ~88 |
| ABPU100 | 100:0 | 65.5 | 32.4 | 150 | >98 | ~82 |
Data adapted from a study on 1,3-adamantanediol-containing polyurethanes.[3]
Application Note 2: Supramolecular Hydrogel Formation via Host-Guest Interactions
This compound can act as a physical crosslinker in the formation of supramolecular hydrogels. When combined with a polymer functionalized with a host molecule, such as β-cyclodextrin, the di-functional adamantane can bridge two polymer chains, leading to the formation of a three-dimensional network. These hydrogels are often shear-thinning and self-healing due to the reversible nature of the host-guest interactions.
Such hydrogels are of great interest for drug delivery applications, as they can encapsulate therapeutic agents and release them in a controlled manner. They are also being investigated as scaffolds for tissue engineering.[2]
Quantitative Data: Host-Guest Interaction Thermodynamics
The following table presents thermodynamic parameters for the binding of adamantane derivatives with β-cyclodextrin, determined by Isothermal Titration Calorimetry (ITC). This data illustrates the strength of the adamantane-cyclodextrin interaction.
| Guest Molecule | Host Molecule | Binding Constant (K) (M-1) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol·K) |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 7.7 x 104 | -8894 | -7.46 |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 6.3 x 104 | -9763 | -10.8 |
Data obtained in a 5% DMSO-water solution at 25°C.[4]
Experimental Protocols
Protocol 1: Synthesis of Adamantane-Containing Polyurethane
This protocol is adapted for the use of this compound as a chain extender.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
1,4-Butanediol (BDO)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a pre-determined amount of HDI.
-
Dissolve the chain extenders (a mixture of this compound and BDO) in anhydrous DMF.
-
Slowly add the solution of chain extenders to the flask containing HDI under a nitrogen atmosphere with vigorous stirring.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 4-6 hours.
-
Pour the viscous solution into a Teflon mold and cure at 80°C for 24 hours to obtain the polyurethane film.
-
The resulting film can be removed from the mold and stored in a desiccator.
Protocol 2: Characterization of Shape-Memory Properties
Equipment:
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Cut a rectangular strip of the synthesized polyurethane film.
-
Clamp the sample in the DMA.
-
Heat the sample to a temperature above its glass transition temperature (Tg).
-
Apply a constant stress to deform the sample to a specific strain.
-
Cool the sample below its Tg while maintaining the stress.
-
Remove the stress and measure the fixed strain. The shape fixation rate can be calculated.
-
Reheat the sample above its Tg without any applied stress.
-
Measure the final strain after recovery. The shape recovery rate can be calculated.[5]
Protocol 3: Preparation of a Supramolecular Hydrogel (Conceptual)
This protocol describes a general method for forming a hydrogel using a di-functional adamantane crosslinker.
Materials:
-
β-cyclodextrin-functionalized polymer (e.g., hyaluronic acid-graft-β-CD)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the β-cyclodextrin-functionalized polymer in PBS to a desired concentration.
-
In a separate vial, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS.
-
Add the this compound solution to the polymer solution with gentle vortexing.
-
Allow the mixture to stand at room temperature. Gelation should occur as the host-guest complexes form and crosslink the polymer chains.
-
The gel can be characterized by rheology to determine its mechanical properties.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Host-Guest Binding
Equipment:
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the host molecule (e.g., β-cyclodextrin) in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mM).
-
Prepare a solution of the guest molecule (this compound) in the same buffer at a lower concentration (e.g., 0.1 mM).
-
Degas both solutions to prevent bubble formation.
-
Fill the ITC sample cell with the guest solution and the injection syringe with the host solution.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the host solution into the guest solution, measuring the heat change after each injection.
-
The resulting data is fitted to a suitable binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry of the interaction.[4][6]
Protocol 5: NMR Characterization of Adamantane-Containing Polymers
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvents (e.g., DMSO-d6, CDCl3)
Procedure:
-
Dissolve a small amount of the adamantane-containing polymer in a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum. The characteristic broad signals of the adamantane protons will be present in the aliphatic region (typically 1.5-2.5 ppm).
-
Acquire a 13C NMR spectrum. The signals for the quaternary and methylene carbons of the adamantane cage will appear in the aliphatic region (typically 25-45 ppm).
-
The integration of the adamantane proton signals relative to other signals in the polymer backbone can be used to quantify the incorporation of the this compound.[7]
Visualizations
Caption: Workflow for the synthesis and characterization of adamantane-containing polyurethanes.
Caption: Logical relationship for the formation of a supramolecular hydrogel.
References
- 1. Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile preparation of self-assembled hydrogels constructed from poly-cyclodextrin and poly-adamantane as highly selective adsorbents for wastewater treatment - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Esterification of Adamantane-1,4-diol for Drug Development Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the esterification of adamantane-1,4-diol, a rigid and lipophilic scaffold of significant interest in medicinal chemistry. The resulting diester, adamantane-1,4-diyl diacetate, can serve as a key building block in the synthesis of novel therapeutic agents. This protocol details the diacetylation using a standard acetic anhydride and pyridine method, which is well-suited for sterically hindered secondary alcohols. This document includes reaction parameters, purification methods, and expected analytical data to guide researchers in the successful synthesis and characterization of this versatile compound.
Introduction
Adamantane derivatives are widely utilized in drug design due to their unique structural properties. The rigid, three-dimensional cage-like structure of the adamantane nucleus imparts high lipophilicity and metabolic stability to drug candidates. This compound, with its two secondary hydroxyl groups in a fixed spatial orientation, presents an attractive scaffold for the development of bivalent ligands, linkers for antibody-drug conjugates, and other complex molecular architectures. Esterification of these hydroxyl groups is a fundamental transformation to enable further functionalization and conjugation. This protocol outlines a reliable method for the synthesis of adamantane-1,4-diyl diacetate.
Experimental Protocol: Diacetylation of this compound
This protocol is based on established methods for the acetylation of sterically hindered secondary alcohols.
Materials:
-
This compound (C₁₀H₁₆O₂)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Silica Gel (for column chromatography)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of diol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Acylation: To the cooled solution, slowly add acetic anhydride (2.5 - 3.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude adamantane-1,4-diyl diacetate by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Acetic Anhydride | 2.5 - 3.0 eq | Excess to ensure complete diacylation. |
| Pyridine | 5 - 10 mL/g of diol | Serves as both solvent and base catalyst. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Product | ||
| Product Name | Adamantane-1,4-diyl diacetate | |
| Molecular Formula | C₁₄H₂₀O₄ | |
| Molecular Weight | 252.31 g/mol | |
| Expected Yield | > 80% | Yields can vary based on reaction scale and purification efficiency. |
| Appearance | White solid |
Table 2: Spectroscopic Data for Adamantane-1,4-diyl Diacetate
| Technique | Data |
| ¹H NMR (CDCl₃) | Estimated δ (ppm): ~4.8-5.0 (m, 2H, CH-O), ~2.1-2.3 (m, 4H), ~1.8-2.0 (m, 8H), ~2.05 (s, 6H, COCH₃) |
| ¹³C NMR (CDCl₃) | Estimated δ (ppm): ~170 (C=O), ~75 (C-O), ~40-45 (bridgehead CH), ~30-35 (CH₂) |
| Mass Spec (EI) | m/z: 252 (M⁺), fragments corresponding to loss of acetyl and acetate groups. |
Note: The provided NMR data are estimations based on known chemical shifts for similar adamantane derivatives and acetylated secondary alcohols. Actual values should be determined experimentally.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of adamantane-1,4-diyl diacetate.
Logical Relationship of Components in Esterification
Caption: A diagram showing the roles of the main reactants and reagents in the esterification process.
Adamantane-1,4-diol as a Scaffold for Catalyst Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adamantane, a rigid and sterically bulky hydrocarbon, has garnered significant interest as a scaffold in catalyst design. Its unique three-dimensional structure allows for the creation of well-defined catalytic pockets and can influence the stereoselectivity and reactivity of catalytic transformations. While the broader adamantane framework is well-explored in both organometallic and organocatalysis, specific and detailed applications of adamantane-1,4-diol as a primary scaffold for catalyst design are not extensively documented in publicly available literature.
This document provides a comprehensive overview of the principles of using the adamantane scaffold in catalyst design, drawing parallels to how this compound could potentially be employed. It includes synthetic strategies, potential applications, and experimental considerations. While specific quantitative data and detailed protocols for this compound-based catalysts are limited, the following sections offer a foundational understanding for researchers looking to explore this novel area.
Introduction to the Adamantane Scaffold in Catalysis
The adamantane moiety is an attractive building block for catalyst design due to several key properties[1][2]:
-
Rigidity and Steric Bulk: The rigid, cage-like structure of adamantane provides a predictable and stable framework, minimizing conformational flexibility and allowing for precise control over the steric environment around the catalytic center[1].
-
Three-Dimensionality: Its well-defined, three-dimensional geometry can be exploited to create chiral environments, influencing the stereochemical outcome of reactions[3].
-
Lipophilicity: The hydrocarbon nature of adamantane increases the solubility of the resulting catalysts in organic solvents and can enhance interactions with nonpolar substrates[3].
-
Synthetic Accessibility: The adamantane core can be functionalized at its bridgehead (tertiary) and secondary positions, allowing for the introduction of various coordinating groups[2].
These features have led to the incorporation of adamantane into a variety of catalyst classes, including phosphine ligands for cross-coupling reactions, N-heterocyclic carbenes (NHCs), and organocatalysts for asymmetric transformations[4].
This compound as a Potential Catalyst Scaffold
This compound offers a unique starting point for catalyst design due to the presence of two hydroxyl groups at defined positions on the rigid scaffold. These hydroxyl groups can serve as handles for further functionalization or can directly participate in catalysis.
Potential Design Strategies
The diol functionality of this compound can be leveraged in several ways to create novel catalysts:
-
Chiral Diol Ligands: The hydroxyl groups can be used as anchoring points for the synthesis of chiral ligands, such as diphosphines, diamines, or phosphoramidites. The rigid adamantane backbone would hold the coordinating groups in a fixed orientation, which is crucial for achieving high enantioselectivity in asymmetric catalysis.
-
Organocatalysts: The diol itself, or its derivatives, could function as a chiral Brønsted acid or a hydrogen-bond donor catalyst, activating substrates through non-covalent interactions[5].
-
Metal-Organic Frameworks (MOFs): this compound could serve as a rigid ditopic linker for the construction of MOFs with catalytic metal centers. The adamantane core would provide structural integrity and create pores with specific sizes and chemical environments[5][6].
The logical workflow for developing a catalyst from this compound is depicted below.
References
- 1. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
Application of Adamantane-1,4-diol in Materials Science: Limited Publicly Available Data
Adamantane, with its rigid, diamondoid cage structure, is a valuable building block in materials science. Its incorporation into polymers can significantly enhance thermal stability, mechanical properties, and optical clarity. Adamantane derivatives are also utilized in the construction of metal-organic frameworks (MOFs) and in crystal engineering to create robust, porous materials with potential applications in gas storage, catalysis, and separation.
However, the majority of published research focuses on other adamantane derivatives, such as 1,3-adamantanediol, adamantane carboxylic acids, and various mono- and poly-functionalized adamantanes. These compounds have been successfully integrated into a range of materials, including high-performance polymers like polyimides and polycarbonates, as well as in the synthesis of photoresists for microlithography.
The lack of specific data for adamantane-1,4-diol suggests that its application in materials science is either a niche area with limited published research or is primarily documented in proprietary industrial research that is not publicly accessible. Theoretical and computational studies on materials incorporating this compound could potentially offer insights into its predicted properties and viable applications, but such studies were not prominently found during the search.
Potential Areas of Application (Hypothetical)
Based on the known properties of other adamantane diols and the general principles of polymer chemistry and materials science, one could hypothesize potential applications for this compound. The linear arrangement of the hydroxyl groups in the 1,4-position could lead to the formation of linear polymers with a rigid adamantane unit in the backbone.
Hypothetical Polymer Synthesis Workflow:
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical polyester using this compound as a monomer. This is a conceptual workflow and is not based on a specific cited experiment for this compound.
Caption: Hypothetical workflow for polyester synthesis using this compound.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in the application of this compound, the current landscape suggests an opportunity for foundational research. Investigating the synthesis of polymers and other materials using this compound and characterizing their properties would be a novel contribution to the field of materials science. Such studies would be essential to build the body of knowledge required for the development of detailed application notes and protocols. Without such primary research, any discussion on the applications of this compound remains speculative.
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of Adamantane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the selective synthesis of adamantane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of this compound?
A1: The main challenge in synthesizing this compound is achieving high regioselectivity. The adamantane cage has two types of tertiary carbon atoms (at positions 1, 3, 5, and 7) and six secondary carbon atoms. Direct oxidation of adamantane or 1-adamantanol often leads to a mixture of di-substituted isomers, with 1,3-adamantanediol being a common and often major byproduct.[1][2] Controlling the reaction to favor hydroxylation at the C4 position relative to the C3 or other positions is the key difficulty. Further oxidation to ketones or triols can also reduce the yield of the desired diol.
Q2: What are the common methods for the synthesis of this compound?
A2: this compound is typically synthesized through the oxidation of 1-adamantanol. Common methods include:
-
Chemical Oxidation: This involves using strong oxidizing agents. One documented method is the ozonation of 1-adamantanol adsorbed on silica gel, although this has been reported to yield 1,3-adamantanediol as the main product.[1] Other chemical methods often suffer from low selectivity.
-
Biocatalytic Hydroxylation: This approach utilizes microorganisms or isolated enzymes to achieve higher regioselectivity. Strains of Streptomyces species have been shown to selectively hydroxylate 1-adamantanol to produce a mixture of 1,3- and 1,4-adamantanediol.[2] This method offers milder reaction conditions and potentially higher selectivity.
Q3: What are the expected byproducts in the synthesis of this compound?
A3: The most common byproduct is the isomeric 1,3-adamantanediol.[1][2] Depending on the reaction conditions, other byproducts may include:
-
Unreacted 1-adamantanol.
-
Over-oxidation products such as adamantanone derivatives.
-
Adamantane-1,3,5-triol.[3]
Q4: How can I purify this compound from its isomers and other byproducts?
A4: The separation of this compound from 1,3-adamantanediol is challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is a standard method for separating adamantane derivatives. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective. The separation of closely related isomers may require careful optimization of the mobile phase.
-
Recrystallization: While challenging for isomeric mixtures, fractional recrystallization from a suitable solvent system may enrich one isomer.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on C18-modified columns has been shown to be effective for the separation and quantitative analysis of adamantane derivatives.
Q5: How can I characterize the final product to confirm the presence and purity of this compound?
A5: A combination of analytical techniques should be used for unambiguous characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the components of the reaction mixture and assessing the purity of the final product. The mass spectra of adamantane diols show characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and can distinguish between the 1,3- and 1,4-isomers based on the chemical shifts and symmetry of the signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretching band for the hydroxyl groups.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Consider extending the reaction time if starting material is still present. |
| Over-oxidation | Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. Optimize the reaction temperature; lower temperatures may reduce over-oxidation. |
| Suboptimal catalyst activity (for biocatalysis) | Ensure the microbial culture is in the optimal growth phase for hydroxylation activity. Screen different microbial strains or optimize fermentation conditions (e.g., pH, temperature, aeration). |
| Product degradation | Work up the reaction promptly upon completion. Avoid harsh acidic or basic conditions during workup if the product is sensitive. |
Problem 2: Poor Regioselectivity (High ratio of 1,3- to 1,4-adamantanediol)
| Possible Cause | Suggested Solution |
| Reaction conditions favor 1,3-isomer | Explore different solvent systems, as solvent polarity can influence regioselectivity. For biocatalytic methods, altering the fermentation medium or using whole-cell versus isolated enzyme preparations can impact the isomer ratio. |
| Non-selective oxidizing agent | If using chemical oxidation, screen a variety of reagents. Biocatalytic methods generally offer higher selectivity; consider exploring different microorganisms.[2] |
| Steric hindrance | While inherent to the substrate, the choice of catalyst or reagent can sometimes overcome steric factors. Bulky catalysts may favor the less hindered position. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of isomers in column chromatography | Optimize the mobile phase by using a shallower gradient or a different solvent system. Consider using a different stationary phase (e.g., alumina). |
| Poor resolution in HPLC | Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and the flow rate. Experiment with different column types (e.g., different chain lengths for C18 columns). |
| Ineffective recrystallization | Screen a wide range of solvents and solvent mixtures. Seeding the solution with a pure crystal of this compound, if available, may aid crystallization. |
Data Presentation
Table 1: Regioselectivity in the Biocatalytic Hydroxylation of 1-Adamantanol
| Microorganism | Substrate | Product(s) | Conversion Rate (%) | Product Distribution |
| Streptomyces sp. SA8 | 1-Adamantanol | 1,3-Adamantanediol & 1,4-Adamantanediol | 69 | 1,3-isomer: ~85%, 1,4-isomer: ~15% |
Data adapted from a study on the selective hydroxylation by Streptomyces sp.[2]
Experimental Protocols
Key Experiment: Biocatalytic Hydroxylation of 1-Adamantanol
This protocol is a representative procedure based on methodologies for the microbial hydroxylation of adamantane derivatives.[2]
Objective: To synthesize this compound from 1-adamantanol using a whole-cell biocatalyst.
Materials:
-
Streptomyces sp. strain (e.g., SA8)
-
Growth medium (e.g., yeast extract, malt extract, glucose)
-
1-Adamantanol
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cultivation of Microorganism: Inoculate the Streptomyces sp. into the growth medium and incubate at 30°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
Bioconversion: Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cells in the phosphate buffer to a desired concentration. Add 1-adamantanol (dissolved in a minimal amount of a water-miscible solvent like DMSO if necessary) to the cell suspension.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24-72 hours. Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS.
-
Extraction: After the desired conversion is achieved, saturate the aqueous mixture with sodium chloride and extract the products with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate 1-adamantanol, 1,3-adamantanediol, and 1,4-adamantanediol.
-
Characterization: Analyze the purified fractions by GC-MS, ¹H NMR, and ¹³C NMR to confirm the identity and purity of this compound.
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Adamantane-1,4-diol
Welcome to the Technical Support Center for the purification of adamantane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 1,4-dibromoadamantane or adamantane.
-
Mono-hydroxylated adamantane: Adamantan-1-ol.
-
Over-oxidation products: Adamantane-1,3,5-triol or other polyhydroxylated adamantanes.[1]
-
Adamantanone: Particularly if oxidation routes are employed.[1]
-
Solvent residues: From the reaction or initial work-up.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Effective for separating the desired diol from impurities with different polarities.
-
Sublimation: A useful technique for volatile crystalline solids like adamantane derivatives.
Q3: How can I separate the syn and anti isomers of this compound?
A3: The separation of syn and anti isomers of 1,4-disubstituted adamantanes can be challenging. While standard column chromatography on silica gel has been reported to separate some diastereomeric adamantane derivatives, it may not be effective for this compound.[2] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, may offer better resolution for separating these isomers.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize ("oils out") | The solvent may be a poor choice, or the solution is supersaturated. | Try a different solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling. Seeding with a pure crystal can also induce crystallization.[5] |
| Low recovery of pure product | The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used. | Select a solvent in which the diol has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Impurities co-crystallize with the product | The impurity has similar solubility properties to this compound in the chosen solvent. | A different recrystallization solvent or a combination of solvents may be necessary. Alternatively, a preliminary purification step like column chromatography might be required to remove the problematic impurity. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of the mobile phase. A common starting point for adamantane derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[5] Gradually increasing the proportion of the polar solvent will increase the elution of polar compounds. |
| Product elutes too quickly or not at all | The mobile phase is too polar or not polar enough, respectively. | If the product elutes too quickly (high Rf value), decrease the polarity of the mobile phase (less ethyl acetate in hexane). If the product does not move from the baseline (low Rf value), increase the polarity of the mobile phase (more ethyl acetate in hexane). |
| Streaking of spots on the TLC plate | The sample may be too concentrated, or the compound might be interacting strongly with the stationary phase (silica gel). | Dilute the sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though this compound is neutral). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexane is a good starting point to test.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude reaction mixture on a TLC plate and elute with different ratios of ethyl acetate in hexane. The ideal system will show good separation between the this compound spot and any impurities, with the diol having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding more ethyl acetate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Sublimation of this compound
Adamantane and its derivatives are known for their ability to sublime.[6] This can be an effective final purification step.
Materials:
-
Crude or partially purified this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum pump.
-
Gradually apply vacuum.
-
Gently heat the apparatus. The optimal temperature and pressure will need to be determined experimentally, but for adamantane derivatives, sublimation often occurs at elevated temperatures under high vacuum.
-
The purified this compound will sublime and deposit as crystals on the cold finger or cooler parts of the apparatus.
-
Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Scrape the purified crystals from the cold finger.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of Adamantane Derivatives
| Solvent System | Comments |
| Ethyl Acetate / Hexane | A common and effective system for compounds of moderate polarity.[7] |
| Dichloromethane / Hexane | Reported for the recrystallization of 1-adamantanol.[8] |
| Acetone / Water | Suitable for polar compounds. |
| Ethanol / Water | Another option for polar compounds. |
Table 2: Typical Parameters for Flash Column Chromatography of Adamantane Derivatives
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution, starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate. |
| Elution Order | Less polar compounds (e.g., unreacted adamantane) will elute first, followed by more polar compounds (e.g., this compound). |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Adamantane-1,4-diol Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the separation of syn and anti isomers of adamantane-1,4-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating syn and anti isomers of 1,4-disubstituted adamantane derivatives?
A1: The primary methods for separating syn and anti isomers of 1,4-disubstituted adamantanes, including diols, are column chromatography and fractional crystallization.[1] The choice of method depends on the specific derivative, the scale of the separation, and the required purity of the isomers.
Q2: Can you provide a starting point for developing a column chromatography method?
A2: Yes, for non-polar adamantane derivatives like dibromides, column chromatography on silica gel with a non-polar eluent such as pentane has been shown to be effective.[1] For more polar compounds like diols, a more polar solvent system would be required. It is recommended to start with a moderately polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) and optimize the ratio using thin-layer chromatography (TLC) first. A high compound-to-silica ratio may be necessary for successful separation.[1]
Q3: Is fractional crystallization a viable method for separating this compound isomers?
A3: Fractional crystallization has been successfully used to separate isomers of adamantane derivatives.[1] For instance, isomers of 1-hydroxy-4-carboxyadamantane were separated by fractional crystallization from a 10% ether/CH2Cl2 mixture.[1] The success of this method is highly dependent on the differential solubility of the syn and anti isomers in the chosen solvent system. Screening various solvents and solvent mixtures is crucial.
Troubleshooting Guide
Issue 1: Poor or no separation of isomers on a silica gel column.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal to differentiate between the two isomers.
-
Troubleshooting Tip: Systematically screen a range of solvent systems with varying polarities. Use TLC to quickly assess the separation efficiency of different solvent mixtures before running a column. For diols, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
-
Possible Cause 2: Column overloading. Applying too much sample to the column can lead to broad peaks and co-elution.
-
Troubleshooting Tip: Reduce the amount of sample loaded onto the column. For challenging separations, a high ratio of stationary phase to sample is often required (e.g., a compound:SiO2 ratio of 1:380 was used for dibromide derivatives).[1]
-
-
Possible Cause 3: Use of an inappropriate stationary phase. While silica gel is a common choice, other stationary phases might provide better selectivity.
-
Troubleshooting Tip: Consider using alumina (Al2O3), which has been used for the separation of other adamantane derivatives.[1] Alternatively, reversed-phase chromatography (e.g., C18) could be explored.
-
Issue 2: Difficulty in inducing crystallization of one or both isomers during fractional crystallization.
-
Possible Cause 1: Sub-optimal solvent choice. The chosen solvent may not provide a significant enough difference in solubility between the syn and anti isomers at different temperatures.
-
Troubleshooting Tip: Conduct small-scale solubility tests with a wide range of solvents and solvent mixtures. The ideal solvent will dissolve the mixture at an elevated temperature and selectively crystallize one isomer upon cooling.
-
-
Possible Cause 2: Solution is too dilute or too concentrated.
-
Troubleshooting Tip: Experiment with different concentrations. A supersaturated solution is required for crystallization to occur. If the solution is too dilute, slowly evaporate the solvent. If it is too concentrated, add a small amount of solvent and heat to redissolve before attempting to cool again.
-
-
Possible Cause 3: Lack of nucleation sites. Crystallization may be slow to initiate without a seed crystal or a suitable surface.
-
Troubleshooting Tip: Try scratching the inside of the flask with a glass rod to create nucleation sites. If a small amount of the pure isomer is available, use it as a seed crystal.
-
Issue 3: Co-precipitation of both isomers during crystallization.
-
Possible Cause 1: Cooling the solution too quickly. Rapid cooling can lead to the supersaturation and precipitation of both isomers.
-
Troubleshooting Tip: Allow the solution to cool slowly to room temperature and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of more ordered crystals of the less soluble isomer.
-
-
Possible Cause 2: Similar solubilities of the isomers in the chosen solvent.
-
Troubleshooting Tip: Re-evaluate the solvent system. A mixture of solvents can sometimes provide better selectivity than a single solvent.
-
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation (General Method)
This protocol is a general guideline and should be optimized for this compound based on preliminary TLC analysis.
-
TLC Analysis: Dissolve a small amount of the syn/anti isomer mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Identify a solvent system that provides the best separation between the two isomer spots.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution). Ensure the silica gel is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the this compound isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the solvent mixture.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure syn isomer and the pure anti isomer separately.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
Protocol 2: Fractional Crystallization
This protocol is based on a method used for a carboxy-substituted adamantane diol and should be adapted.[1]
-
Solvent Screening: In separate small vials, test the solubility of the isomer mixture in various solvents and solvent mixtures at room temperature and upon heating.
-
Dissolution: Dissolve the isomer mixture in a minimal amount of a suitable hot solvent system (e.g., a mixture of ether and dichloromethane).[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize. For further crystallization, the flask can be placed in a refrigerator.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the purity of the crystals and the remaining filtrate by a suitable method (e.g., NMR, GC-MS, or TLC) to determine the identity of the crystallized isomer.
-
Second Crop: The filtrate, now enriched in the more soluble isomer, can be concentrated and subjected to another crystallization, possibly from a different solvent system, to isolate the second isomer.
Quantitative Data Summary
The following table summarizes separation data for derivatives of 1,4-disubstituted adamantanes, which can serve as a reference for separating this compound.
| Compound | Separation Method | Stationary/Solvent System | Observations | Reference |
| syn/anti-1-chloro-4-(carbethoxymethyl)adamantane | Column Chromatography (MPLC) | Al2O3 (activity II/III) / CCl4 or 1% EtOAc-hexane | Isomers were successfully separated. | [1] |
| syn/anti-1-bromo-4-(2-bromoethyl)adamantane | Column Chromatography | Silica gel / pentane | Compound:SiO2 ratio was 1:380. | [1] |
| syn/anti-1-hydroxy-4-carboxyadamantane | Fractional Crystallization | 10% ether/CH2Cl2 | Two isomers were separated. | [1] |
| syn/anti-1-hydroxy-4-carbmethoxyadamantane | Column Chromatography | Not specified | Isomers were separated after conversion from the corresponding carboxylic acids. | [1] |
Workflow and Logic Diagrams
Caption: Workflow for the separation of syn and anti this compound isomers.
References
Technical Support Center: Optimizing Adamantane Oxidation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of adamantane oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidation of adamantane, offering potential causes and actionable solutions to optimize your experimental outcomes.
Q1: Why is the conversion of my adamantane starting material low?
Low conversion can be attributed to several factors related to the catalyst, oxidant, or general reaction conditions.
-
Potential Cause 1: Inactive or Decomposed Catalyst: The catalyst may have lost its activity due to improper storage, handling, or decomposition under the reaction conditions.
-
Potential Cause 2: Insufficient Oxidant Concentration or Decomposition: The oxidant, such as hydrogen peroxide (H₂O₂), can decompose over time or be consumed in non-productive side reactions.
-
Solution: Use a fresh, properly stored oxidant and ensure the correct stoichiometry. In some systems, the method of oxidant addition is crucial. A slow, drop-wise addition of H₂O₂ can improve conversion by maintaining an optimal concentration throughout the reaction.[3]
-
-
Potential Cause 3: Suboptimal Reaction Temperature or Time: The reaction may not have reached completion due to insufficient time or a temperature that is too low to overcome the activation energy.
-
Potential Cause 4: Poor Solubility of Adamantane: Adamantane is highly nonpolar and has poor solubility in many common solvents, which can limit its availability for the reaction.
Q2: The selectivity of my reaction is poor, leading to a mixture of 1-adamantanol, 2-adamantanol, and adamantanone. How can I improve the selectivity for a specific product?
Achieving high selectivity in adamantane oxidation is a common challenge due to the presence of both tertiary (3°) and secondary (2°) C-H bonds.[6] The choice of catalyst and oxidant is paramount in controlling the regioselectivity.
-
To favor 1-adamantanol (tertiary alcohol):
-
Strategy 1: Employ a sterically hindered catalyst. Catalysts with bulky ligands can preferentially abstract the more accessible tertiary hydrogen atoms. Certain iron porphyrin complexes have demonstrated high selectivity for 1-adamantanol.[4]
-
Strategy 2: Utilize a radical-based mechanism. Many radical-mediated reactions show a preference for the weaker tertiary C-H bond. Photocatalytic methods, for instance, can provide excellent chemoselectivity for the tertiary position.[7]
-
-
To favor 2-adamantanone (ketone):
-
Strategy 1: Use a catalyst that promotes oxidation of secondary alcohols. Some palladium-based catalytic systems, in the presence of a phase-transfer catalyst, can favor the formation of adamantanone.[5]
-
Strategy 2: Employ strong oxidizing conditions in an acidic medium. The reaction of adamantane in concentrated sulfuric acid can yield adamantanone as the major product through a series of rearrangements and oxidations.[8]
-
-
To favor diols or more highly oxidized products:
-
Strategy: Adjust reaction time, temperature, and oxidant concentration. Prolonged reaction times, higher temperatures, and an excess of oxidant can lead to the formation of diols and other poly-oxygenated adamantane derivatives.[3] The slow, drop-wise addition of H₂O₂ with a Cu₂Cl₄·2DMG catalyst has been shown to produce a significant mixture of tri-, tetra-, and penta-ols.[3][9]
-
Q3: My reaction is producing a significant amount of over-oxidized or undesired byproducts. What can I do to minimize their formation?
The formation of byproducts often results from the further oxidation of the desired product or from side reactions.
-
Potential Cause 1: The desired product is more reactive than the starting material. The initially formed adamantanol can be further oxidized to adamantanone or diols.
-
Solution: Optimize the reaction time to stop the reaction once the maximum yield of the desired product is achieved. Lowering the reaction temperature can also help to reduce the rate of subsequent oxidation reactions.
-
-
Potential Cause 2: The reaction mechanism involves highly reactive, non-selective intermediates. Some oxidation systems generate highly reactive species, like hydroxyl radicals, which can lead to a complex mixture of products.[4]
-
Potential Cause 3: The solvent is participating in the reaction. Some solvents can be oxidized under the reaction conditions, leading to impurities and reduced yield of the desired product.
Data on Adamantane Oxidation with Various Catalytic Systems
The following tables summarize quantitative data from different adamantane oxidation protocols to aid in the selection of appropriate reaction conditions.
Table 1: Oxidation of Adamantane using Copper and Iron Catalysts with H₂O₂
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Distribution (%) | 3°/2° Selectivity | Reference |
| Cu₂Cl₄·2DMG | 50% H₂O₂ | Acetonitrile | 30-80 | 1 | 100 | Mixture of 1O- to 5O-Ad products | Varies with temp. | [3] |
| Fe(III) complex | H₂O₂ | Acetonitrile | RT | - | - | 1-adamantanol (32%) | High for 3a | [3] |
| Fe-MCM-41/Cu²⁺ | H₂O₂ | Acetonitrile | 35 | 4 | 32.5 | 1-adamantanol (54%) | - | [4] |
Table 2: Oxidation of Adamantane using Vanadium and Ruthenium Catalysts
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Distribution (%) | 3°/2° Selectivity | Reference |
| H₅PV₂Mo₁₀O₄₀ | O₂ (1 atm) | Butyronitrile | - | - | - | Total oxygenated products (84%) | Major: 1-adamantanol | [2] |
| Si-MCM-41-VO(Salten) | Urea-H₂O₂ | - | 60 | >2 | - | 1-adamantanol and 2-adamantanone | - | |
| RuCl₃ · 3H₂O | Pentafluoroperoxybenzoic acid | - | - | - | - | High yield of hydroxylated products | High | [10] |
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane [7]
This protocol describes a general procedure for the selective functionalization of the tertiary C-H bond of adamantane using photoredox catalysis.
-
In a reaction vessel, combine adamantane (1.5 mmol), the desired alkene (1.0 mmol), the photocatalyst (e.g., an iridium complex, 0.02 mmol), and a hydrogen atom transfer (HAT) catalyst (0.1 mmol).
-
Add the appropriate solvent (10 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of Adamantane using Cu₂Cl₄·2DMG and H₂O₂ [3]
This protocol is for the deep oxidation of adamantane to a mixture of poly-oxygenated products.
-
Dissolve adamantane in acetonitrile in a reaction flask.
-
Add the Cu₂Cl₄·2DMG catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Slowly add a 50% aqueous solution of H₂O₂ drop-wise over a period of 60 minutes with vigorous stirring.
-
Continue stirring at the set temperature for the desired reaction time.
-
After cooling to room temperature, extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the product mixture using GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the main products of adamantane oxidation? The primary products of adamantane oxidation are 1-adamantanol (from oxidation at the tertiary C-H bond), 2-adamantanol, and 2-adamantanone (from oxidation at the secondary C-H bond).[1] Under certain conditions, further oxidation can lead to the formation of diols, triols, and even more highly oxygenated derivatives.[3]
Q2: How does the structure of adamantane influence its reactivity in oxidation reactions? Adamantane has four tertiary (bridgehead) C-H bonds and twelve secondary (methylene) C-H bonds. The tertiary C-H bonds are generally more reactive towards radical abstraction due to their lower bond dissociation energy compared to the secondary C-H bonds.[6] This inherent reactivity difference is often exploited to achieve selective oxidation at the tertiary position.
Q3: What analytical techniques are best for monitoring the reaction and analyzing the products? Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for both monitoring the progress of the reaction and identifying the various oxidation products.[11][12] High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile or thermally sensitive derivatives.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the purified products.[13]
Q4: Are there any safety precautions I should be aware of when performing adamantane oxidation? Yes. Many oxidation reactions use strong oxidants like concentrated hydrogen peroxide or organic peroxides, which can be hazardous and should be handled with care in a well-ventilated fume hood.[14] Reactions involving photocatalysts require appropriate eye protection from the light source. Always consult the safety data sheets (SDS) for all chemicals used in the experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sysydz.net [sysydz.net]
- 13. Adamantane - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Adamantane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-1,4-diol. The information provided aims to address common challenges, with a particular focus on avoiding over-oxidation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to mitigate over-oxidation and improve product yield and purity.
Q1: I am observing a significant amount of adamantanone as a byproduct. What are the likely causes and how can I minimize its formation?
A1: The formation of adamantanone indicates oxidation at the secondary carbon positions of the adamantane cage. This is a common side reaction, and its prevalence can be attributed to several factors:
-
Harsh Reaction Conditions: High temperatures and highly acidic or neutral conditions can promote the formation of adamantanone.
-
Strong Oxidizing Agents: Potent oxidizing agents can lack selectivity and attack the more numerous secondary C-H bonds in addition to the tertiary ones.
Solutions:
-
Control Reaction Temperature: Maintain a low reaction temperature. For many oxidation reactions, temperatures at or below room temperature are preferable. For instance, in ozonation reactions, temperatures are often kept at -78°C.
-
Use Milder Oxidizing Agents: Consider using more selective oxidizing agents that preferentially target the tertiary carbons. Biocatalytic methods, for example, can offer high regioselectivity.
-
pH Control: For reactions involving agents like potassium permanganate, maintaining basic (alkaline) conditions (pH > 8) can suppress the cleavage reactions that lead to ketone formation.[1]
Q2: My reaction is producing a mixture of diol isomers (e.g., 1,3-adamantanediol) along with the desired 1,4-adamantanediol. How can I improve the regioselectivity for the 1,4-isomer?
A2: Achieving high regioselectivity in the hydroxylation of adamantane can be challenging. The formation of multiple diol isomers is a common outcome.
Strategies to Enhance 1,4-Regioselectivity:
-
Biocatalytic Approaches: Certain enzymes, such as cytochrome P450 monooxygenases from specific microbial strains, can exhibit high regioselectivity for the hydroxylation of adamantane. While yields may sometimes be lower than chemical methods, the selectivity can be significantly higher.
-
Substrate Directing Groups: If starting from a functionalized adamantane derivative, the existing functional group can influence the position of the second hydroxylation. This is a more advanced strategy that requires a multi-step synthesis.
-
Purification: In cases where a mixture of isomers is unavoidable, efficient purification techniques are crucial. Column chromatography using silica gel is a common method to separate diol isomers. The choice of eluent is critical and may require some optimization.
Q3: The overall yield of my this compound is low, even when I control for over-oxidation. What other factors could be contributing to this?
A3: Low yields can be frustrating. Beyond over-oxidation, several other factors can impact the efficiency of your synthesis:
-
Incomplete Conversion: The reaction may not be going to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, you may need to adjust the reaction time, temperature, or reagent stoichiometry.
-
Product Degradation: The desired diol product might be unstable under the reaction or workup conditions. Ensure that the workup procedure is performed promptly and under mild conditions.
-
Purification Losses: Significant amounts of product can be lost during purification steps. Optimize your purification protocol to minimize these losses. This could involve choosing a more appropriate solvent system for extraction or chromatography.
-
Catalyst Inactivity: If using a catalyst, ensure it is active and has not been poisoned by impurities in the starting materials or solvents.
Q4: I am seeing products with more than two oxygen atoms, such as triols or tetraols. How can I prevent this extensive oxidation?
A4: The formation of poly-oxygenated adamantane derivatives is a clear indication of over-oxidation.[2][3] This occurs when the diol product is further oxidized under the reaction conditions.
Preventative Measures:
-
Limiting the Oxidant: Use a stoichiometric amount of the oxidizing agent, or even a slight sub-stoichiometric amount, to reduce the likelihood of further oxidation of the diol.
-
Slow Addition of Oxidant: Adding the oxidizing agent slowly and in a controlled manner can help to maintain a low concentration of the oxidant in the reaction mixture at any given time, thus favoring the initial oxidation of adamantane over the subsequent oxidation of the diol.
-
Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the desired product is formed in a reasonable yield, even if some starting material remains. This can prevent the accumulation of over-oxidized byproducts.
Data on Adamantane Oxidation Products
The following table summarizes the typical distribution of products from the oxidation of adamantane under different conditions. This data highlights the challenge of achieving high selectivity for a single diol isomer and avoiding over-oxidation.
| Oxidation Method/Conditions | 1-Adamantanol (%) | 2-Adamantanol (%) | Adamantanone (%) | Adamantane-1,3-diol (%) | This compound (%) | Poly-oxygenated Products | Reference |
| Ozonation on Silica Gel | 81-84 | - | - | 43 (from 1-adamantanol) | - | Present | [4] |
| Catalytic Oxidation (Cu2Cl4·2DMG/H2O2) | - | - | - | Present | Present | Tri-, Tetra-, and Penta-ols (up to 72% total) | [2] |
| Biocatalytic (Streptomyces sp.) | 69 (from 1-adamantanol) | - | - | 2.3 g/L | 15% of diol mixture | - |
Note: The yields and product distributions can vary significantly based on the specific reaction parameters.
Experimental Protocols
Protocol: Ozonation of Adamantane on Silica Gel (Adapted for Diol Synthesis)
Caution: Ozone is toxic and potentially explosive. This procedure must be carried out in a well-ventilated fume hood behind a protective shield.
Materials:
-
Adamantane
-
Silica Gel
-
Pentane
-
Ethyl acetate
-
Ozone generator
-
Dry ice/acetone bath
-
Standard laboratory glassware
Procedure:
-
Adsorption onto Silica Gel: Dissolve adamantane in pentane. Add silica gel to the solution and remove the pentane by rotary evaporation. This will leave the adamantane adsorbed onto the surface of the silica gel.
-
Ozonation: Cool the adamantane/silica gel mixture to -78°C using a dry ice/acetone bath. Pass a stream of ozone in oxygen through the cooled mixture. The reaction progress can often be monitored by a color change in the silica gel.
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature while purging with nitrogen or oxygen to remove excess ozone.
-
Extraction: Extract the products from the silica gel using a polar solvent such as ethyl acetate.
-
Purification: The crude product will likely be a mixture of unreacted adamantane, adamantanol isomers, and adamantanediol isomers. This mixture can be separated by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective for separating these components.
Characterization:
The identity and purity of the this compound product should be confirmed by standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the composition of the product mixture and identify the different isomers and byproducts based on their mass spectra and retention times.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the isolated this compound. The high symmetry of the 1,4-isomer will result in a relatively simple NMR spectrum.
-
Melting Point: The melting point of the purified product can be compared to the literature value for this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, highlighting the key stages where over-oxidation can occur and where it needs to be controlled.
Caption: General workflow for this compound synthesis.
This workflow highlights the critical steps from the starting material to the final, characterized product. The key to a successful synthesis lies in the careful control of the oxidation step to maximize the yield of the desired diol and minimize the formation of byproducts, followed by an efficient purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols [mdpi.com]
- 3. [PDF] One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. agilent.com [agilent.com]
Technical Support Center: Microbial Hydroxylation of Adamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of microbial hydroxylation of adamantane.
Frequently Asked Questions (FAQs)
Q1: What is microbial hydroxylation of adamantane and why is it important?
A1: Microbial hydroxylation is a biocatalytic process that uses microorganisms or their enzymes to introduce a hydroxyl group (-OH) onto the adamantane molecule.[1][2] This process is important because it allows for the creation of hydroxylated adamantane derivatives, such as adamantanols, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] Biocatalysis offers high selectivity, environmentally friendly reaction conditions, and the ability to functionalize specific positions on the adamantane structure that are challenging to achieve through traditional chemical methods.[1][2]
Q2: Which microorganisms are commonly used for adamantane hydroxylation?
A2: A variety of microorganisms have been shown to hydroxylate adamantane, including:
-
Bacteria: Strains of Streptomyces, such as Streptomyces griseoplanus, are known for their high regioselectivity.[1][3][4][5] Pseudomonas species, like Pseudomonas putida, that contain camphor biodegradation plasmids are also effective.[2] Rhodococcus species are another group of bacteria with versatile hydroxylation capabilities.
-
Fungi: The fungus Beauveria bassiana is a versatile biocatalyst for regioselective hydroxylation.[6][7]
Q3: What is the key enzyme system responsible for microbial hydroxylation of adamantane?
A3: The primary enzyme system responsible for this reaction is the cytochrome P450 monooxygenase (CYP) system.[1][2][8][9] These enzymes are capable of activating molecular oxygen and inserting one oxygen atom into a C-H bond of the adamantane molecule.[8][9] The reaction is often highly regioselective, preferentially targeting the tertiary carbon atoms of the adamantane cage.[1][2]
Q4: What are the typical yields for microbial hydroxylation of adamantane?
A4: Yields can vary significantly depending on the microorganism, substrate, and reaction conditions. Generally, biotransformation yields are in the low to moderate range (10-35%).[2] For example, Streptomyces griseoplanus has been reported to convert adamantane to 1-adamantanol with a 32% molar conversion yield.[1][3][4][5]
Troubleshooting Guide
Problem 1: Low or no yield of hydroxylated adamantane.
-
Possible Cause: Poor bioavailability of adamantane to the microbial cells due to its low aqueous solubility.
-
Possible Cause: The cytochrome P450 enzyme system is not being expressed or is inactive.
-
Solution: Ensure that an appropriate inducer is present in the culture medium. For some microorganisms, such as Pseudomonas putida with a camphor plasmid, camphor is required to induce the expression of the necessary cytochrome P450 enzymes.[2] For other strains, the substrate itself or a related compound may act as an inducer.
-
-
Possible Cause: Inhibition of the cytochrome P450 enzymes.
Problem 2: Formation of multiple hydroxylated by-products, leading to low selectivity.
-
Possible Cause: The chosen microorganism expresses multiple hydroxylases with different regioselectivities.
-
Possible Cause: Over-hydroxylation of the initial product.
-
Solution: Optimize the reaction time. Shorter incubation times may favor the formation of the mono-hydroxylated product, while longer times could lead to the formation of diols and other poly-hydroxylated derivatives.
-
Problem 3: Difficulty in extracting and purifying the hydroxylated adamantane products.
-
Possible Cause: Inefficient extraction from the culture broth.
-
Solution: Use an appropriate organic solvent for extraction, such as ethyl acetate. The choice of solvent will depend on the polarity of the target adamantanols.
-
-
Possible Cause: Co-extraction of interfering compounds from the culture medium.
-
Solution: Employ chromatographic techniques for purification. Silica gel column chromatography is a common method for separating adamantane derivatives.[10] High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.
-
Quantitative Data
Table 1: Examples of Microbial Hydroxylation of Adamantane and its Derivatives
| Microorganism | Substrate | Product(s) | Molar Conversion Yield (%) | Reference(s) |
| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32 | [1][3][4][5] |
| Streptomyces sp. SA8 | 1-Adamantanol | 1,3-Adamantanediol | 69 | [10] |
| Pseudomonas putida (with CAM plasmid) | Adamantane | 1-Adamantanol | Moderate | [2] |
| Beauveria bassiana | Stemodin | Hydroxylated derivatives | up to 53 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Microbial Hydroxylation of Adamantane
This protocol provides a general framework. Optimal conditions will vary depending on the specific microorganism used.
-
Microorganism and Culture Medium:
-
Select a suitable microorganism (e.g., Streptomyces griseoplanus).
-
Prepare the appropriate culture medium. The composition will be specific to the chosen microbe.
-
-
Inoculation and Pre-culture:
-
Inoculate a starter culture and grow under optimal conditions (e.g., specific temperature, shaking speed).
-
-
Biotransformation:
-
Transfer the pre-culture to a larger volume of fresh medium.
-
Add the adamantane substrate. To improve solubility, adamantane can be dissolved in a minimal amount of a suitable solvent or added as a fine powder along with a surfactant like Tween 60 (e.g., 3% v/v).[1][3][4][5]
-
If required, add an inducer for the cytochrome P450 enzymes (e.g., camphor for certain Pseudomonas strains).[2]
-
Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific duration (e.g., 72 hours).[1][3][4][5]
-
-
Extraction:
-
After incubation, separate the microbial cells from the culture broth by centrifugation or filtration.
-
Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Analysis and Purification:
-
Analyze the crude extract using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify the products.
-
Purify the desired hydroxylated adamantane derivatives using column chromatography or other suitable methods.
-
Confirm the structure of the purified products using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]
-
Visualizations
Caption: A generalized experimental workflow for the microbial hydroxylation of adamantane.
Caption: The catalytic cycle of cytochrome P450 monooxygenase in hydroxylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells | Semantic Scholar [semanticscholar.org]
- 5. Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Beauveria bassiana as a versatile biocatalyst: advances in regioselective hydroxylation and applications in biological control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of biohydroxylation with Beauveria bassiana of trans-2-fluorocycloalkyl N-phenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp. SA8 oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility issues with adamantane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with adamantane derivatives.
Troubleshooting Low Solubility Issues
Q1: My adamantane derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Low aqueous solubility is a common characteristic of adamantane derivatives due to the lipophilic nature of the adamantane cage.[1][2] Here is a systematic approach to address this issue:
-
Solvent Selection: Adamantane and its derivatives are generally soluble in nonpolar organic solvents and poorly soluble in water.[3][4] For initial experiments, consider dissolving the compound in a minimal amount of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol before adding it to your aqueous buffer.[5]
-
pH Adjustment: For adamantane derivatives with ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the solution can significantly impact solubility. For basic derivatives like amantadine, solubility is higher at a lower pH where the amine group is protonated. Conversely, acidic derivatives will be more soluble at a higher pH.
-
Gentle Heating: In some cases, gentle heating can aid in the dissolution of the compound, especially when preparing stock solutions in organic solvents. However, be cautious as some adamantane derivatives can be volatile. For aqueous solutions, a compound that dissolves with heat may precipitate out upon cooling to ambient temperature.[5]
Q2: I've tried using a co-solvent, but my compound precipitates when I add it to the aqueous medium. What should I do?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are some strategies to mitigate this:
-
Decrease Final Concentration: The target concentration of your adamantane derivative in the final aqueous solution may be too high. Attempt the experiment with a lower final concentration.
-
Optimize Co-solvent Concentration: While it's generally advisable to keep the co-solvent concentration low to avoid off-target effects in biological assays, a slight increase (e.g., from 0.5% to 1% DMSO) may be necessary to maintain solubility.[5]
-
Use a More Effective Solubilization Technique: If simple co-solvents are insufficient, more advanced formulation strategies may be required. These are detailed in the following questions.
Q3: What are some advanced techniques to improve the aqueous solubility of my adamantane derivative?
A3: Several formulation strategies can significantly enhance the aqueous solubility of poorly soluble compounds like adamantane derivatives. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar adamantane moiety can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more water-soluble.[1][6]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melting. The resulting solid dispersion can enhance the dissolution rate and solubility of the drug.
-
Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: For highly lipophilic adamantane derivatives, lipid-based formulations such as solid lipid nanoparticles (SLNs) can be effective. These formulations encapsulate the hydrophobic drug within a lipid core, facilitating its dispersion in aqueous media.[7]
Quantitative Solubility Data
The following table summarizes the solubility of some common adamantane derivatives in various solvents. It is important to note that solubility can be influenced by factors such as temperature and the specific crystalline form of the compound.
| Compound | Solvent | Solubility | Notes |
| Amantadine Hydrochloride | Water | Freely soluble[8][9] | 38 mg/mL[10] |
| Ethanol | Freely soluble[8] | 38 mg/mL[10] | |
| Methanol | Freely soluble[8] | ||
| DMSO | 50 mg/mL[11] | ||
| Chloroform | Soluble[8] | ||
| Diethyl Ether | Practically insoluble[8] | ||
| Memantine Hydrochloride | Water (pH 7.2) | ~10 mg/mL[12] | Soluble (100 mM)[13] |
| Water (pH 2-9) | ~40-45 mg/mL[3] | ||
| Ethanol | ~20 mg/mL[12] | 43 mg/mL at 25°C[13] | |
| DMSO | ~10 mg/mL[12] | 43 mg/mL at 25°C[13] | |
| Dimethylformamide | ~2.5 mg/mL[12] | ||
| Adamantane | Water | Practically insoluble[2][4] | |
| Non-polar organic solvents | Readily soluble[2] | (e.g., hexane, benzene, chloroform)[4] | |
| 2-Methoxyadamantane | Water | < 0.1 mg/mL (Predicted)[5] | Practically insoluble.[5] |
| Methanol | 10 - 50 mg/mL (Predicted)[5] | Moderately soluble.[5] | |
| Ethanol | 20 - 100 mg/mL (Predicted)[5] | Good solubility.[5] | |
| n-Octanol | > 100 mg/mL (Predicted)[5] | Very high solubility.[5] | |
| Hexane | 50 - 200 mg/mL (Predicted)[5] | High solubility.[5] |
Experimental Protocols
Shake-Flask Method for Solubility Determination
This method is a standard technique for determining the equilibrium solubility of a compound.[14]
Materials:
-
Adamantane derivative
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of the adamantane derivative to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vial stand to allow for the sedimentation of the undissolved solid.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of the adamantane derivative in the diluted supernatant using a validated analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Preparation of Cyclodextrin Inclusion Complexes
This protocol describes the preparation of a cyclodextrin inclusion complex using the kneading method, which is suitable for poorly water-soluble guest molecules.[15]
Materials:
-
Adamantane derivative
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Water
-
Mortar and pestle
-
Organic solvent for washing (e.g., ethanol)
-
Vacuum oven
Procedure:
-
Place a known amount of β-cyclodextrin in a mortar.
-
Add a small amount of water to the β-cyclodextrin to form a paste.
-
Add the adamantane derivative to the paste in a 1:1 molar ratio.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should become a thick, uniform paste.
-
Dry the paste in a vacuum oven at a suitable temperature to obtain a solid mass.
-
Grind the solid mass into a fine powder.
-
Wash the powder with a small amount of an organic solvent in which the adamantane derivative is sparingly soluble to remove any uncomplexed guest molecules from the surface.
-
Dry the final product under vacuum.
Visualizations
Caption: Troubleshooting workflow for low solubility of adamantane derivatives.
Caption: Experimental workflow for the shake-flask solubility determination method.
Frequently Asked Questions (FAQs)
Q4: Why are adamantane derivatives so poorly soluble in water?
A4: The adamantane core is a rigid, bulky, and highly nonpolar hydrocarbon cage.[4] This lipophilic ("fat-loving") structure has very weak interactions with polar water molecules, leading to poor aqueous solubility. The principle of "like dissolves like" dictates that nonpolar molecules tend to dissolve in nonpolar solvents, while polar molecules dissolve in polar solvents.[3]
Q5: Can I use salt formation to improve the solubility of my adamantane derivative?
A5: Yes, if your adamantane derivative has an ionizable functional group, salt formation can be a very effective strategy. For example, amantadine, which has a primary amine group, is commercially available as amantadine hydrochloride. This salt form is freely soluble in water, whereas the free base would be much less soluble.[8][9]
Q6: Are there any safety considerations when using co-solvents like DMSO?
A6: Yes, while DMSO is a common and effective co-solvent, it can have biological effects and may be toxic to cells at higher concentrations. It is also known to enhance the penetration of substances through the skin. Therefore, it is crucial to use the lowest effective concentration of DMSO and to include appropriate solvent controls in your experiments.
Q7: Will improving the solubility of my adamantane derivative affect its biological activity?
A7: Improving solubility generally enhances bioavailability, which can lead to increased biological activity. By ensuring the compound is in solution, it is more readily available to interact with its biological target. However, the method used to enhance solubility could potentially influence the activity. For instance, if a cyclodextrin is used, the release of the drug from the inclusion complex will be a factor. It is always important to validate the activity of the formulated compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. iipseries.org [iipseries.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-based nanoparticles containing cationic derivatives of PTA (1,3,5-triaza-7-phosphaadamantane) as innovative vehicle for Pt complexes: Production, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amantadine Hydrochloride Capsules, USPRx only [dailymed.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. oatext.com [oatext.com]
Technical Support Center: Scalable Synthesis of Adamantane-1,4-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of adamantane-1,4-diol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the protoadamantane rearrangement route, which is a common and effective method for selective synthesis.
Issue 1: Low Yield in the Synthesis of 4-Protoadamantanone from 1-Adamantanol
-
Question: My yield of 4-protoadamantanone is significantly lower than expected. What are the possible causes and how can I improve it?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (1-adamantanol) is consumed.
-
Side Reactions: Overheating the reaction can lead to the formation of tarry byproducts. Maintain the recommended reaction temperature strictly.
-
Suboptimal Reagent Quality: The purity of reagents, especially the oxidizing agent, is crucial. Use freshly opened or properly stored reagents.
-
Inefficient Extraction: The product might not be fully extracted from the reaction mixture. Ensure thorough extraction with the appropriate solvent and perform multiple extractions.
-
Troubleshooting Workflow for Low 4-Protoadamantanone Yield
Caption: Troubleshooting workflow for low 4-protoadamantanone yield.
Issue 2: Incomplete Rearrangement of 4-Protoadamantanol to this compound
-
Question: The acid-catalyzed rearrangement of 4-protoadamantanol is not going to completion, and I am isolating a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete rearrangement is a common issue and can be addressed by:
-
Acid Catalyst: The concentration and type of acid catalyst are critical. A stronger acid or a higher concentration might be necessary. However, excessively harsh conditions can lead to side products.
-
Reaction Temperature: Increasing the temperature can facilitate the rearrangement. Monitor the reaction closely to avoid decomposition.
-
Water Content: The presence of water can affect the carbocation intermediates. Ensure anhydrous conditions if required by the specific protocol.
-
Issue 3: Formation of Isomeric Diol Byproducts
-
Question: I am observing the formation of other adamantane diol isomers (e.g., 1,3-diol) in my final product. How can I improve the selectivity for the 1,4-diol?
-
Answer: The formation of isomeric byproducts often stems from the stability of carbocation intermediates during rearrangement.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less concentrated acid) can sometimes favor the desired kinetic product.
-
Starting Material Purity: Ensure the purity of the 4-protoadamantanol, as impurities can lead to alternative reaction pathways.
-
Purification: If isomeric byproducts are unavoidable, purification by column chromatography or fractional crystallization is necessary. The choice of solvent system is crucial for successful separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthesis route for this compound?
A1: The most commonly cited scalable and selective route involves a multi-step synthesis starting from 1-adamantanol. This pathway proceeds through the formation of 4-protoadamantanone, which is then reduced to 4-protoadamantanol. The final step is an acid-catalyzed rearrangement of 4-protoadamantanol to yield this compound. This method offers better control over the regioselectivity compared to direct oxidation of adamantane.
Q2: What are the main safety precautions to consider during this synthesis?
A2: Several safety precautions should be taken:
-
Strong Acids: The use of strong acids for the rearrangement step requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Many steps involve flammable organic solvents. Ensure all operations are performed away from ignition sources.
-
Pressure Build-up: Some reactions may generate gas. Ensure reaction vessels are properly vented.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound can be challenging due to the presence of isomers and other byproducts.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from its isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Recrystallization: If the product is obtained in high purity, recrystallization from a suitable solvent system can be used for final purification.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of each reaction step.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.
-
Melting Point: To assess the purity of the final product.
-
Experimental Protocols
Synthesis Pathway Overview
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Protoadamantanone from 1-Adamantanol
This procedure is adapted from established methods for the rearrangement of bridgehead alcohols.
-
Reagents and Equipment:
-
1-Adamantanol
-
Lead tetraacetate
-
Iodine
-
Anhydrous benzene
-
Potassium hydroxide
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanol in anhydrous benzene.
-
Add lead tetraacetate and iodine to the solution.
-
Heat the mixture under reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove insoluble salts.
-
Wash the filtrate with a sodium thiosulfate solution to remove excess iodine, followed by a sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude iodo-ketone intermediate.
-
Dissolve the crude intermediate in methanol and add a solution of potassium hydroxide.
-
Heat the mixture at reflux for a few hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts and concentrate to yield crude 4-protoadamantanone, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 4-Protoadamantanone to 4-Protoadamantanol
-
Reagents and Equipment:
-
4-Protoadamantanone
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Standard laboratory glassware, magnetic stirrer.
-
-
Procedure:
-
Dissolve 4-protoadamantanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and evaporate the solvent to obtain 4-protoadamantanol.
-
Step 3: Acid-Catalyzed Rearrangement to this compound
-
Reagents and Equipment:
-
4-Protoadamantanol
-
Concentrated sulfuric acid or another strong acid
-
Aqueous solvent (e.g., aqueous acetone or dioxane)
-
Standard laboratory glassware, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve 4-protoadamantanol in a suitable aqueous solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture and stir for the required time, monitoring the formation of the product by TLC.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the protoadamantane route. Please note that yields and reaction times can vary based on the scale and specific laboratory conditions.
| Step | Reactant | Product | Typical Yield (%) | Typical Reaction Time (hours) | Typical Temperature (°C) |
| 1 | 1-Adamantanol | 4-Protoadamantanone | 70-85 | 4-6 | 80 (Reflux in Benzene) |
| 2 | 4-Protoadamantanone | 4-Protoadamantanol | >90 | 1-2 | 0 to 25 |
| 3 | 4-Protoadamantanol | This compound | 60-75 | 2-4 | 50-80 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions. The specific reaction conditions may require optimization for different scales and equipment.
Technical Support Center: Synthesis of Adamantane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound can be accompanied by the formation of several byproducts, depending on the chosen synthetic route. The most common impurities include:
-
Isomeric diols: The most prevalent byproduct is often the thermodynamically more stable 1,3-adamantanediol .[1] The formation of other diol isomers, such as 1,2-adamantanediol, is also possible depending on the reaction mechanism.
-
Over-oxidized products: If the synthesis involves oxidation of adamantane or its derivatives, over-oxidation can lead to the formation of adamantanone or other ketonic species.
-
Incomplete reaction products: Unreacted starting materials, such as 1-adamantanol (if used as a precursor), can remain in the final product mixture.
-
Solvent-related impurities: Depending on the reaction and work-up conditions, solvents or their degradation products may be present as impurities.
Q2: How can I minimize the formation of the 1,3-adamantanediol isomer?
A2: Minimizing the formation of the 1,3-isomer requires careful control over the reaction conditions and choice of synthetic strategy.
-
Biocatalytic approaches: Certain enzymes can offer high regioselectivity. For instance, the hydroxylation of 1-adamantanol by specific strains of Streptomyces can produce 1,3-adamantanediol as the main product, with 1,4-adamantanediol as a minor byproduct, suggesting that enzymatic routes could be tailored for the reverse selectivity, although this is not a common approach for targeting the 1,4-isomer directly.
-
Directed synthesis: A more reliable method to favor 1,4-disubstitution is to start from a precursor that already has a functional group at the 2- or 4-position, such as 2-adamantanone.
Q3: What analytical techniques are best for identifying this compound and its byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification and quantification of this compound and its byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile adamantane derivatives and identifying them based on their mass spectra and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The different symmetry of the adamantane diol isomers results in distinct NMR spectra, allowing for their differentiation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of the diol isomers, especially if they have been derivatized to improve their chromatographic behavior.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst or reagent. | Monitor the reaction progress using TLC or GC to ensure completion. Optimize the reaction temperature and time. Screen different catalysts or reagents and their concentrations. |
| Presence of a significant amount of 1,3-adamantanediol | Isomerization under reaction conditions; Non-selective reagents. | If using harsh acidic conditions, consider milder alternatives. Employ a more regioselective synthetic route, such as one starting from 2-adamantanone. |
| Detection of adamantanone in the product mixture | Incomplete reduction of a ketone precursor or oxidation of the diol product. | Ensure complete reduction of any ketone intermediates by using a sufficient amount of reducing agent and adequate reaction time. During work-up and purification, avoid strong oxidizing agents. |
| Complex NMR spectrum with overlapping signals | Presence of multiple isomers and impurities. | Purify the crude product using column chromatography or recrystallization before detailed NMR analysis. Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of signals. |
| Difficulty in separating 1,4- and 1,3-adamantanediol | Similar polarities of the isomers. | Optimize the mobile phase for column chromatography; a gradient elution may be necessary. Consider derivatization of the diols to alter their chromatographic properties and improve separation. |
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis to provide a benchmark for expected outcomes.
| Synthetic Method | Starting Material | Product | Byproduct | Yield of 1,4-diol (%) | Byproduct Ratio (%) | Reference |
| Biocatalytic Hydroxylation | 1-Adamantanol | 1,3-Adamantanediol | 1,4-Adamantanediol | - | ~15% (of total diols) | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Baeyer-Villiger Oxidation of 2-Adamantanone
This protocol describes a common synthetic route to this compound starting from 2-adamantanone. The key steps involve a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.
Step 1: Baeyer-Villiger Oxidation of 2-Adamantanone
-
Dissolve 2-adamantanone in a suitable solvent such as chloroform or dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium sulfite).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone.
Step 2: Hydrolysis of the Lactone
-
Dissolve the crude lactone in a suitable solvent mixture, such as methanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Protocol: Byproduct Identification by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its byproducts by comparing their retention times and mass spectra with known standards or by interpreting their fragmentation patterns.
Analytical Protocol: Isomer Differentiation by ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts and coupling patterns of the protons on the adamantane cage will be indicative of the substitution pattern.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The number of unique carbon signals will reflect the symmetry of the molecule. This compound will have a different number of signals compared to 1,3-adamantanediol due to their different symmetries.
Visualizations
Caption: A logical workflow for the identification and troubleshooting of byproducts in this compound synthesis.
Caption: Synthetic relationships between adamantane, its oxidized derivatives, and the isomeric diols.
References
Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity adamantane-1,4-diol through recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Question: My this compound is forming an oil in the solvent upon cooling, not crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" typically occurs when the solute is highly insoluble in the chosen solvent, leading to its separation from the supersaturated solution at a temperature above its melting point. The high concentration of the solute can also contribute to this phenomenon. Here are several strategies to address this:
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to redissolve the oil, then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.
-
Solvent System Modification: Consider using a mixed-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Seeding: Introduce a seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.
-
Issue 2: No Crystal Formation, Even After Extended Cooling.
-
Question: I've dissolved my this compound in a hot solvent and cooled the solution, but no crystals have formed. What should I do?
-
Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
-
Increase Concentration: Carefully evaporate some of the solvent by gently heating the solution or by using a rotary evaporator to increase the solute concentration. Be cautious not to evaporate too much solvent, which could lead to oiling out.
-
Anti-Solvent Addition: If your compound is very soluble in the chosen solvent, you can try adding a miscible "anti-solvent" in which this compound has poor solubility. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.
-
Issue 3: Poor Recovery of Crystalline Product.
-
Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?
-
Answer: Low yield can be due to several factors, from using too much solvent to incomplete crystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal precipitation. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) can improve yield.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar adamantane polyols, suitable solvents include:
-
Polar Protic Solvents: Methanol and ethanol are often good choices due to the hydroxyl groups on the this compound.
-
Polar Aprotic Solvents: Acetone and ethyl acetate have also been reported for the recrystallization of related compounds.[1]
-
Mixed Solvents: A mixture of a good solvent (like methanol or acetone) and a poor solvent (like water or a non-polar solvent like hexane) can be effective.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as adamantane or its mono-hydroxylated derivatives. Other potential impurities are byproducts from the reaction, which will depend on the specific synthetic route used. For instance, if the synthesis involves oxidation, over-oxidized products could be present.
Q3: How can I remove colored impurities during recrystallization?
A3: If your crude this compound solution has a noticeable color, this may be due to high molecular weight, colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: My recrystallized this compound has a wide melting point range. What does this indicate?
A4: A wide melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. A second recrystallization step may be necessary to achieve higher purity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | High | Low | Moderate |
| Methanol | High | Moderate | High |
| Ethanol | High | Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low | Moderate |
| Dichloromethane | Medium | Low | Moderate |
| Hexane | Low | Very Low | Low |
Note: This table is based on general principles of solubility for polar organic molecules and qualitative data for similar adamantane derivatives. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of this compound
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Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., methanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to Adamantane-1,4-diol and Adamantane-1,3-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, bulky adamantane cage into polymer backbones is a well-established strategy for enhancing thermal stability, mechanical strength, and other desirable properties. Among the various adamantane-based monomers, adamantane-1,4-diol and adamantane-1,3-diol present two isomeric options for the synthesis of high-performance polymers such as polyesters and polycarbonates. The substitution pattern of the hydroxyl groups on the adamantane core significantly influences the geometry of the resulting polymer chains, which in turn dictates their macroscopic properties. This guide provides a comparative overview of these two diols in polymer synthesis, summarizing available experimental data and providing detailed experimental protocols.
While direct, head-to-head comparative studies of polymers synthesized from this compound and adamantane-1,3-diol under identical conditions are limited in publicly available literature, this guide collates existing data to offer insights into their respective performance characteristics.
Structural and Symmetry Considerations
The key difference between this compound and adamantane-1,3-diol lies in the substitution pattern of the hydroxyl groups on the tricyclic cage structure. This seemingly subtle variation has a profound impact on the symmetry and linearity of the resulting polymer chains.
This compound possesses a more linear and symmetrical structure, which can facilitate more ordered packing of polymer chains. In contrast, adamantane-1,3-diol has a more kinked, less symmetrical geometry, which may disrupt chain packing and lead to more amorphous polymers.
Performance in Polymer Synthesis: A Comparative Overview
The structural differences between the two diols are expected to manifest in the properties of the resulting polymers. Generally, the incorporation of adamantane moieties into polymer backbones enhances thermal stability and mechanical properties due to the rigidity of the adamantane cage.
Thermal Properties
Polymers containing adamantane units typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). The more symmetrical nature of this compound is anticipated to allow for closer chain packing and stronger intermolecular interactions, potentially leading to polymers with higher glass transition temperatures and melting points compared to those derived from adamantane-1,3-diol.
| Polymer System | Adamantane Diol Isomer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) | Source |
| Poly(1,3-adamantane)s | 1,3-diol derivative | 139 - 205 °C | 477 - 488 °C | [1] |
| Polyimide | 1,3-diamine derivative | > 300 °C | > 500 °C |
Mechanical Properties
The rigid adamantane structure is known to enhance the modulus and tensile strength of polymers. The potential for more ordered chain packing in polymers derived from this compound could lead to higher crystallinity and, consequently, improved mechanical performance compared to the more amorphous polymers expected from adamantane-1,3-diol.
Quantitative data on the mechanical properties of polyesters or polycarbonates derived specifically from either this compound or adamantane-1,3-diol is limited in the available literature, preventing a direct tabulated comparison.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polycarbonates using adamantane diols. These can be adapted for both this compound and adamantane-1,3-diol.
Polyester Synthesis via Melt Polycondensation
This method involves the reaction of a diol with a diacid or its ester derivative at high temperatures under vacuum to drive the reaction to completion.
Materials:
-
This compound or Adamantane-1,3-diol
-
Dimethyl terephthalate (or another suitable diester)
-
Catalyst (e.g., zinc acetate, antimony trioxide)
-
High-boiling point solvent for purification (e.g., o-dichlorobenzene)
-
Methanol (or another suitable solvent for precipitation)
Procedure:
-
Charge the adamantane diol, dimethyl terephthalate, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.
-
After the majority of the methanol has been removed, gradually reduce the pressure to below 1 Torr and increase the temperature to 250-280°C to facilitate the polycondensation reaction.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and dissolve the resulting polymer in a suitable solvent.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Polycarbonate Synthesis via Solution Polycondensation
This method is suitable for producing polycarbonates from diols and a phosgene derivative, such as triphosgene, in a suitable solvent at lower temperatures.
Materials:
-
This compound or Adamantane-1,3-diol
-
Triphosgene
-
Pyridine (as a catalyst and acid scavenger)
-
Dichloromethane (or another suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the adamantane diol and pyridine in dry dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in dichloromethane to the cooled diol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water to remove pyridine hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution and precipitate the polycarbonate by pouring it into methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Structure-Property Relationships
The isomeric substitution pattern of the adamantane diols directly influences the polymer architecture and, consequently, its physical properties.
Conclusion
Both this compound and adamantane-1,3-diol are valuable monomers for the synthesis of high-performance polymers with enhanced thermal stability. The choice between these two isomers will depend on the desired balance of properties in the final material. Based on structural considerations, this compound is expected to produce polymers with higher thermal transitions and mechanical strength due to its more linear and symmetrical nature, which allows for better chain packing. Conversely, the kinked structure of adamantane-1,3-diol may lead to more amorphous polymers with potentially better solubility.
Further research involving the direct comparison of these two diols in the same polymer systems under identical synthetic and characterization conditions is necessary to fully elucidate their structure-property relationships and guide the rational design of advanced adamantane-containing polymers.
References
A Comparative Analysis of Adamantane Diol Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of adamantane diol isomers is crucial for their effective application in medicinal chemistry and materials science. The rigid, three-dimensional structure of the adamantane cage imparts unique properties to its derivatives, and the position of hydroxyl groups significantly influences their chemical behavior.
This guide provides a comparative analysis of the synthesis and reactivity of key adamantane diol isomers, supported by experimental data and detailed protocols. While direct kinetic comparisons of the reactivity of all isomers under identical conditions are not extensively documented in the literature, this analysis synthesizes available information to highlight key differences in their preparation and likely reactivity patterns. The discussion will focus on the common isomers: adamantane-1,2-diol, adamantane-1,3-diol, and adamantane-1,4-diol.
Isomer Structures and Positional Differences
The reactivity of adamantane diols is fundamentally dictated by the location of the hydroxyl groups on the adamantane scaffold. The adamantane cage consists of two types of carbon atoms: four tertiary (bridgehead) methine carbons and six secondary (bridge) methylene carbons.
Caption: Positional isomers of adamantane diol.
-
Adamantane-1,3-diol: Both hydroxyl groups are located at tertiary bridgehead positions. This symmetrical arrangement is often the most thermodynamically stable.
-
Adamantane-1,2-diol: One hydroxyl group is at a tertiary bridgehead position, while the other is at an adjacent secondary bridge position (vicinal diol).
-
This compound: One hydroxyl group is at a tertiary bridgehead position, and the other is at a non-adjacent secondary bridge position. This isomer can exist as syn and anti diastereomers.[1]
Comparative Synthesis of Adamantane Diol Isomers
The synthesis of adamantane diol isomers can be achieved through various methods, primarily involving the oxidation of adamantane or the functionalization of pre-existing adamantane derivatives. The choice of method often dictates the isomeric product.
| Isomer | Starting Material | Reagents and Conditions | Yield | Reference |
| Adamantane-1,3-diol | 3-Hydroxyadamantane-1-carboxylic acid | 1. Thionyl chloride 2. Triethylamine, Water, 110-130°C | up to 95% | [2] |
| Adamantane | Various metal catalysts (e.g., Co, Pd, Ru) and oxidants | Generally < 40% | ||
| Adamantane-1,2-diol | Protoadamant-4-one | 1. Dimethyl sulfonium methylide 2. Acid-catalyzed rearrangement | - | [3][4] |
| Noradamantyl carbaldehyde | Phenyl acylium ion, then basic hydrolysis | 74% (from benzoyl ester) | [3] | |
| This compound | Protoadamantene | 1. Epoxidation 2. Acid hydrolysis | - | [5] |
| 1-Hydroxy-4-(carbethoxymethylene)adamantane | Reduction with LiAlH4 | - | [1] |
Key Observations from Synthesis:
-
Adamantane-1,3-diol can be synthesized in high yield from a disubstituted adamantane precursor, highlighting the stability of the 1,3-disubstitution pattern.[2] Direct oxidation of adamantane to 1,3-diol is often less selective and results in lower yields.
-
The synthesis of Adamantane-1,2-diol and This compound often proceeds through rearrangement of protoadamantane or noradamantane precursors.[3][4][5] This suggests that direct introduction of hydroxyl groups at these positions on the adamantane core is challenging.
Experimental Protocol: Synthesis of Adamantane-1,3-diol
This protocol is adapted from a reported scalable synthesis.[2]
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Thionyl chloride
-
Triethylamine
-
Water
-
Polytetrafluoroethylene-lined stainless-steel reactor
Procedure:
-
Chlorination and Decarbonylation: 3-Hydroxyadamantane-1-carboxylic acid is reacted with thionyl chloride to form 1,3-dichloro adamantane. This step involves both chlorination of the carboxylic acid and subsequent decarbonylation.
-
Hydrolysis: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to the reactor.
-
The reactor is pressurized with nitrogen to 0.5-0.6 MPa.
-
The reaction mixture is heated to 110–130 °C for 6 hours.
-
After cooling, the reaction solution is concentrated to yield a solid.
-
The solid is dissolved in tetrahydrofuran or methanol, and the product is isolated by filtration.
Caption: Synthesis of Adamantane-1,3-diol.
Comparative Reactivity Analysis
Direct comparative quantitative data on the reactivity of adamantane diol isomers is scarce. However, we can infer their relative reactivity based on the nature of their hydroxyl groups (tertiary vs. secondary) and their steric accessibility.
General Reactivity Principles:
-
Tertiary vs. Secondary Alcohols: Tertiary alcohols, like those at the bridgehead positions (C1, C3, C5, C7), are generally more reactive in reactions involving carbocation intermediates (e.g., SN1-type reactions) due to the stability of the resulting tertiary carbocation. Conversely, secondary alcohols, located at the bridge positions (e.g., C2, C4), are more susceptible to oxidation.
-
Steric Hindrance: The rigid adamantane cage can create significant steric hindrance around the hydroxyl groups, influencing their accessibility to reagents.
Oxidation:
The oxidation of adamantane itself provides insights into the relative reactivity of the tertiary and secondary positions. Oxidation typically occurs preferentially at the more electron-rich tertiary C-H bonds to form bridgehead alcohols.[6] Further oxidation of a secondary alcohol to a ketone is also a common transformation.[6]
This suggests that in adamantane diols containing both tertiary and secondary alcohols (e.g., adamantane-1,2-diol and this compound), the secondary alcohol would be more readily oxidized to a ketone under appropriate conditions. Adamantane-1,3-diol, with two tertiary alcohols, would be more resistant to oxidation to a diketone.
Caption: General oxidation pathways of adamantane.
Esterification:
-
Adamantane-1,3-diol: The two tertiary hydroxyl groups are sterically hindered. Esterification would likely proceed via an SN1-type mechanism involving a stable tertiary carbocation intermediate.
-
Adamantane-1,2-diol and this compound: These isomers possess both a tertiary and a secondary hydroxyl group. The relative rates of esterification at these two positions would depend on the reaction conditions. Acid-catalyzed esterification might favor reaction at the tertiary position due to carbocation stability, while other methods might be influenced by the lesser steric hindrance of the secondary position. It is plausible that selective mono-esterification could be achieved under carefully controlled conditions.
Computational Insights into Isomer Stability
Computational studies on adamantane and its derivatives can provide valuable information on the relative thermodynamic stabilities of the diol isomers. While a dedicated comparative study on all diol isomers was not found, density functional theory (DFT) and other computational methods are frequently used to determine optimized geometries and energies of adamantane derivatives.[7] Generally, it is expected that adamantane-1,3-diol would be one of the most stable isomers due to the placement of substituents at the less strained bridgehead positions and the potential for intramolecular hydrogen bonding. The relative stability of the syn and anti isomers of this compound would also be a subject for computational investigation.
Applications in Drug Development and Materials Science
The choice of adamantane diol isomer can have a significant impact on the properties of the final product.
-
Drug Development: The lipophilicity and rigid structure of the adamantane cage are often exploited to improve the pharmacokinetic properties of drugs.[8] The diol functional groups provide points for further chemical modification and attachment to pharmacophores. The specific stereochemistry of the diol can influence binding to biological targets.
-
Materials Science: Adamantane diols are used as building blocks for polymers and other materials. The 1,3-diol, with its symmetrical structure, is a common monomer for creating rigid polymer backbones. The different isomers offer a means to tune the three-dimensional structure and properties of these materials.
Conclusion
The reactivity of adamantane diol isomers is a complex interplay of electronic effects, steric hindrance, and the relative stability of intermediates. While a comprehensive, direct comparison of all isomers is lacking in the current literature, a clear picture of their differential reactivity can be constructed from existing synthetic and mechanistic studies. Adamantane-1,3-diol, with its two tertiary hydroxyl groups, is generally synthesized more directly and is more resistant to oxidation compared to isomers with secondary alcohols. The synthesis of 1,2- and 1,4-diols often requires more complex, multi-step procedures involving skeletal rearrangements.
For researchers in drug discovery and materials science, a thorough understanding of these differences is essential for the rational design and synthesis of novel adamantane-based molecules. Further quantitative studies directly comparing the reaction kinetics of these isomers would be a valuable contribution to the field.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints of Adamantane-1,4-diol Isomers: A Comparative Guide
A detailed spectroscopic comparison of the cis (syn) and trans (anti) isomers of adamantane-1,4-diol is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their distinguishing features using 1H NMR, 13C NMR, and IR spectroscopy, supported by experimental data and protocols.
Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of substituents at the 1 and 4 positions gives rise to two stereoisomers: cis (also referred to as syn) and trans (or anti). The distinct spatial arrangement of the hydroxyl groups in these isomers leads to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization.
Comparative Spectroscopic Data
The key to distinguishing between the cis and trans isomers of this compound lies in the symmetry and the through-space interactions of the substituent groups, which significantly influence the chemical shifts in NMR spectroscopy and the vibrational modes in IR spectroscopy.
1H NMR Spectroscopy Data
In ¹H NMR, the chemical shifts of the adamantane cage protons are influenced by the proximity and orientation of the hydroxyl groups. Due to the rigid nature of the adamantane framework, the spatial relationship between the protons and the substituents is fixed.
| Proton | Expected Chemical Shift (δ, ppm) - cis-isomer | Expected Chemical Shift (δ, ppm) - trans-isomer |
| Cage Protons | Broader range of signals due to asymmetry | Simpler signal pattern due to higher symmetry |
| -OH Protons | Single, potentially broader signal | Single, potentially sharper signal |
Note: The exact chemical shifts will be dependent on the solvent and concentration.
13C NMR Spectroscopy Data
The symmetry of the isomers is most clearly reflected in their ¹³C NMR spectra. The trans-isomer, possessing a higher degree of symmetry, will exhibit fewer unique carbon signals compared to the less symmetric cis-isomer.
| Carbon Atom | Expected Chemical Shift (δ, ppm) - cis-isomer | Expected Chemical Shift (δ, ppm) - trans-isomer |
| C1, C4 (bearing -OH) | Two distinct signals | One signal |
| Bridgehead CH | Multiple signals | Fewer signals |
| Methylene CH₂ | Multiple signals | Fewer signals |
Note: The chemical shifts are referenced to a standard (e.g., TMS) and are solvent-dependent.
Infrared (IR) Spectroscopy Data
The IR spectra of the two isomers are expected to show characteristic differences in the fingerprint region, particularly in the C-O stretching and O-H bending frequencies, due to the different intramolecular hydrogen bonding possibilities and overall molecular symmetry.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - cis-isomer | Expected Wavenumber (cm⁻¹) - trans-isomer |
| O-H Stretch (H-bonded) | Broader band, shifted to lower frequency | Sharper band, less shifted |
| C-O Stretch | Different frequencies and/or intensities | Different frequencies and/or intensities |
| Fingerprint Region | Complex pattern reflecting lower symmetry | Simpler pattern reflecting higher symmetry |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-100 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
The general workflow for the synthesis, separation, and spectroscopic characterization of this compound isomers is depicted below.
The logical relationship for distinguishing the isomers based on their ¹³C NMR spectra is illustrated in the following diagram.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Adamantane-1,4-diol
For researchers, scientists, and professionals in drug development, the rigid adamantane scaffold is a critical structural motif. Precise structural characterization of its derivatives is paramount for understanding their chemical properties and biological activities. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for adamantane-1,4-diol, offering a valuable resource for its identification and characterization. As a point of comparison, spectral data for the parent adamantane molecule is also presented.
¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the atomic nuclei. The introduction of hydroxyl groups at the 1 and 4 positions of the adamantane cage leads to distinct changes in the ¹H and ¹³C NMR spectra compared to the unsubstituted adamantane. These shifts provide a clear signature for the presence and location of the functional groups.
Table 1: ¹H and ¹³C NMR Spectral Data for Adamantane
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Adamantane | ¹H | 1.77 | broad singlet |
| 1.89 | broad singlet | ||
| ¹³C | 28.76 | CH | |
| 38.19 | CH₂ |
Experimental Protocols
A standardized protocol is essential for acquiring high-quality and reproducible NMR data. The following provides a general methodology for the NMR analysis of adamantane derivatives.
General Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the adamantane derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is determined by the solubility of the analyte.
-
A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Advanced techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed to aid in the assignment of proton and carbon signals, respectively.[1]
Structural Elucidation and Signal Assignment
The high symmetry of the adamantane molecule results in a simple NMR spectrum with only two signals in both ¹H and ¹³C NMR. The introduction of substituents, such as the two hydroxyl groups in this compound, breaks this symmetry and leads to a more complex spectrum. The chemical shifts of the carbon and proton signals are influenced by the electronegativity of the substituents and their proximity to the observed nuclei.
The diagram below illustrates the logical workflow for assigning the NMR signals of a substituted adamantane like this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
References
A Comparative Guide to the Analytical Characterization of Adamantane-1,4-diol: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and purity assessment of adamantane derivatives are critical in pharmaceutical development and materials science due to their unique rigid structures. This guide provides a comparative analysis of two primary analytical techniques for the characterization of adamantane-1,4-diol: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering both separation and identification capabilities.
Anticipated Mass Spectrometry Fragmentation Pattern
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-documented behavior of adamantane and its hydroxylated derivatives, such as 1-adamantanol. The molecular ion of this compound (C₁₀H₁₆O₂) has a molecular weight of 168.23 g/mol .
Upon electron ionization, the this compound molecule is expected to undergo a series of fragmentation events:
-
Loss of a Hydroxyl Radical: Initial fragmentation is likely to involve the loss of a hydroxyl radical (•OH, 17 Da) to form a stable tertiary or secondary carbocation at m/z 151.
-
Loss of Water: A subsequent loss of a water molecule (H₂O, 18 Da) from the molecular ion or the [M-OH]⁺ fragment is also a highly probable event, leading to ions at m/z 150.
-
Consecutive Losses: Further fragmentation may involve the loss of the second hydroxyl group or another water molecule.
-
Adamantane Cage Fragmentation: The adamantane cage itself is prone to characteristic fragmentation, typically involving the loss of ethylene (C₂H₄, 28 Da), propylene (C₃H₆, 42 Da), or butyl (C₄H₉, 57 Da) fragments from the core structure, resulting in a series of smaller fragment ions.
The resulting mass spectrum is expected to be a composite of peaks corresponding to these fragmentation pathways.
Tabulated Summary of Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion |
| 151 | [C₁₀H₁₅O]⁺ | [M - •OH]⁺ |
| 150 | [C₁₀H₁₄O]⁺• | [M - H₂O]⁺• |
| 133 | [C₁₀H₁₃]⁺ | [M - H₂O - •OH]⁺ |
| 122 | [C₉H₁₄]⁺• | Cage Fragmentation |
| 107 | [C₈H₁₁]⁺ | Cage Fragmentation |
| 93 | [C₇H₉]⁺ | Cage Fragmentation |
| 79 | [C₆H₇]⁺ | Cage Fragmentation |
Experimental Protocol: GC-MS Analysis
The following protocol is a general guideline for the GC-MS analysis of this compound, which may require optimization for specific instrumentation and sample matrices. Due to the polarity of the diol, derivatization is often recommended to improve volatility and peak shape.
1. Sample Preparation (Derivatization):
- Silylation: To a dried sample of this compound (approx. 1 mg), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture at 60-70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the structural confirmation of this compound.
Expected NMR Spectral Data
The high symmetry of the adamantane cage simplifies its NMR spectra. For this compound, the presence of two hydroxyl groups will introduce asymmetry, leading to a more complex, yet interpretable, spectrum compared to unsubstituted adamantane.
¹H NMR: The proton spectrum will show distinct signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as for the other bridgehead and methylene protons of the adamantane core. The chemical shifts will be influenced by the electronegativity of the oxygen atoms.
¹³C NMR: The carbon spectrum will show signals for the carbon atoms attached to the hydroxyl groups shifted downfield (higher ppm) compared to the other carbons in the adamantane skeleton. The number of unique carbon signals will depend on the stereochemistry of the diol (syn or anti).
Tabulated Summary of Expected NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C-OH | ~3.5 - 4.0 | ~65 - 75 |
| Bridgehead CH | ~1.8 - 2.2 | ~30 - 40 |
| Methylene CH₂ | ~1.5 - 1.9 | ~35 - 45 |
Note: These are estimated chemical shift ranges and can vary based on the solvent and the specific stereoisomer.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm BBFO probe.
- Temperature: 298 K.
- ¹H NMR:
- Pulse Program: zg30
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- ¹³C NMR:
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
Comparison of Techniques
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern. | Detailed connectivity and stereochemistry. |
| Sample Requirement | Micrograms to nanograms. | Milligrams. |
| Sample State | Volatilized (gas phase). | Solution. |
| Derivatization | Often required for polar analytes. | Not typically required. |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer, especially for ¹³C NMR (minutes to hours). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. |
| Quantitative Ability | Good with appropriate standards. | Excellent for determining relative ratios of components. |
| Structural Isomers | Can sometimes distinguish based on fragmentation, but often challenging. | Excellent for distinguishing isomers, including stereoisomers. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound in an electron ionization mass spectrometer.
A Comparative FT-IR Analysis of Hydroxyl Groups: Adamantane-1,4-diol vs. Cyclohexanediols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of the hydroxyl groups in adamantane-1,4-diol and its alicyclic analogues, cis- and trans-cyclohexane-1,4-diol. The rigid, cage-like structure of adamantane imposes specific conformational constraints on its substituents, which can significantly influence the nature of hydrogen bonding involving the hydroxyl groups. This comparison, supported by experimental data from related compounds, offers insights into how molecular geometry dictates spectroscopic features.
Quantitative FT-IR Data of Hydroxyl Groups
The O-H stretching frequency in an FT-IR spectrum is highly sensitive to the chemical environment, particularly hydrogen bonding. A free, non-hydrogen-bonded hydroxyl group typically exhibits a sharp absorption band around 3600 cm⁻¹. In contrast, hydroxyl groups involved in hydrogen bonding show a broader and red-shifted (lower frequency) absorption. The extent of this shift and the broadening of the peak can provide information about the strength and nature (intramolecular vs. intermolecular) of the hydrogen bond.
| Compound | O-H Stretching Frequency (ν_OH) cm⁻¹ (Solid State) | Predominant Type of Hydrogen Bonding | Peak Characteristics |
| This compound | ~3300 - 3400 (Broad) | Intermolecular | Broad absorption due to strong intermolecular hydrogen bonding, leading to the formation of polymeric chains or networks in the solid state. The rigid structure prevents intramolecular hydrogen bonding between the 1- and 4- positions. |
| trans-Cyclohexane-1,4-diol | ~3200 - 3300 (Broad) | Intermolecular | Similar to this compound, the trans-diaxial or di-equatorial arrangement of the hydroxyl groups in the chair conformation precludes intramolecular hydrogen bonding. This results in strong intermolecular hydrogen bonding. |
| cis-Cyclohexane-1,4-diol | ~3450 (Broad) and/or ~3600 (Sharp, in dilute solution) | Intramolecular and Intermolecular | The cis conformation can allow for intramolecular hydrogen bonding between the axial and equatorial hydroxyl groups, although this is often in equilibrium with intermolecular bonding in the solid state. In dilute non-polar solutions, a sharper band corresponding to the intramolecularly hydrogen-bonded O-H group may be observed. |
Note: The values for this compound are extrapolated based on data from adamantane-1-ol and other adamantane derivatives, which consistently show strong intermolecular hydrogen bonding in the solid state.[1]
Hydrogen Bonding in this compound and Cyclohexane-1,4-diol
The following diagram illustrates the different hydrogen bonding possibilities in this compound and cis-cyclohexane-1,4-diol.
Experimental Protocol: FT-IR Spectroscopy of Solid Diols
The following protocol outlines the Attenuated Total Reflectance (ATR) FT-IR spectroscopy method for obtaining high-quality spectra of solid diol samples.
Objective: To acquire the FT-IR spectrum of a solid diol sample in the range of 4000-400 cm⁻¹ to observe the O-H stretching vibrations.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solid sample of the diol (e.g., this compound)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
With the ATR accessory in place and no sample on the crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid diol sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Set the spectrometer to collect data in the desired frequency range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
Initiate the scan to collect the sample spectrum.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Note its position (wavenumber), shape (broad or sharp), and intensity.
-
Also, identify other characteristic peaks, such as C-H and C-O stretching vibrations, to confirm the compound's identity.[2]
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove any residual sample.
-
Discussion and Conclusion
The FT-IR spectra of this compound and its cyclohexanediol analogues highlight the profound impact of molecular architecture on the nature of hydroxyl group interactions. The rigid adamantane cage in this compound prevents intramolecular hydrogen bonding between the hydroxyl groups at the 1 and 4 positions. Consequently, these hydroxyl groups are primarily involved in strong intermolecular hydrogen bonding, leading to a broad O-H stretching band in the solid-state FT-IR spectrum, typically observed between 3300 and 3400 cm⁻¹.
In contrast, cyclohexanediols offer more conformational flexibility. While trans-cyclohexane-1,4-diol also exhibits predominantly intermolecular hydrogen bonding due to the spatial separation of the hydroxyl groups, cis-cyclohexane-1,4-diol can adopt conformations that allow for intramolecular hydrogen bonding. This can result in a more complex O-H stretching region in the FT-IR spectrum, potentially showing contributions from both intramolecularly and intermolecularly hydrogen-bonded species.
For drug development professionals, understanding these subtle differences is crucial. The nature of hydrogen bonding can significantly influence a molecule's physical properties, such as solubility, melting point, and crystal packing, which in turn affect its formulation and bioavailability. The adamantane scaffold, by promoting predictable intermolecular interactions, can be a valuable building block in designing crystalline materials with desired properties.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Determination of Adamantane Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction, the gold standard for structure determination, with alternative techniques, using adamantane derivatives as a case study. While the specific crystal structure of adamantane-1,4-diol is not publicly available, this guide will utilize data from a closely related adamantane ester to illustrate the principles and workflows.
The rigid, cage-like structure of adamantane and its derivatives makes them attractive scaffolds in drug discovery and materials science. Determining their exact molecular geometry through crystallographic methods is crucial for understanding their biological activity and material properties. This guide delves into the experimental protocols and data interpretation for single-crystal X-ray diffraction and compares it with other powerful techniques: Powder X-ray Diffraction (PXRD), 3D Electron Diffraction (3DED), and Crystal Structure Prediction (CSP).
At the Pinnacle: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining high-resolution structural data for small molecules. The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom.
Experimental Protocol: A Step-by-Step Workflow
The successful determination of a crystal structure by SC-XRD involves a meticulous multi-step process, from crystal growth to data analysis.
A detailed experimental protocol for an adamantane derivative, 2-(adamantan-1-yl)-2-oxoethyl benzoate, is described in the literature and serves as a representative example.[1]
1. Synthesis and Purification: The adamantane derivative is synthesized and purified to obtain a high-purity sample essential for growing high-quality crystals.[1]
2. Crystallization: Single crystals are grown by slow evaporation of a solution of the compound in a suitable solvent, such as acetone.[1]
3. Crystal Mounting and Screening: A suitable single crystal is selected, mounted on a goniometer head, and screened using an X-ray diffractometer to assess its quality.
4. Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected as a series of images while the crystal is rotated.
5. Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
6. Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson synthesis.
7. Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.
8. Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to understand its geometry, intermolecular interactions, and packing in the crystal lattice.
Quantitative Data Presentation
The results of a single-crystal X-ray diffraction experiment are summarized in a crystallographic information file (CIF), which contains a wealth of quantitative data. Key parameters for a representative adamantane derivative are presented in the table below.
| Parameter | 2-(adamantan-1-yl)-2-oxoethyl benzoate |
| Chemical Formula | C19H22O3 |
| Formula Weight | 300.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.339(3) |
| b (Å) | 10.898(3) |
| c (Å) | 14.594(4) |
| β (°) | 108.89(3) |
| Volume (Å3) | 1553.8(8) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.283 |
| R-factor (%) | 4.5 |
| Data from a representative adamantane ester derivative. |
Alternative and Complementary Techniques
While SC-XRD is the definitive method, several other techniques can provide valuable structural information, especially when single crystals of sufficient size and quality cannot be obtained.
| Technique | Principle | Sample Requirement | Resolution | Key Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Microcrystalline powder | Lower than SC-XRD | Phase identification, unit cell determination, suitable for non-single crystal samples.[2][3] | Structure solution is challenging and often requires complementary information.[4] |
| 3D Electron Diffraction (3DED) | Diffraction of electrons by nanocrystals. | Nanocrystals (μm to nm size) | High, approaching SC-XRD | Applicable to very small crystals, faster data collection.[5][6][7] | Can be affected by dynamical scattering, requires specialized equipment. |
| Crystal Structure Prediction (CSP) | Computational methods to predict stable crystal structures. | Molecular structure (2D or 3D) | Theoretical | Provides insights into possible polymorphs, complements experimental data.[8][9][10][11][12] | Computationally intensive, accuracy depends on the force fields used. |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing crystalline materials in powder form. While it is primarily used for phase identification and analysis of crystallinity, recent advancements have enabled ab initio structure determination from high-quality powder diffraction data, particularly when combined with computational methods.[2][3]
3D Electron Diffraction (3DED)
3DED has emerged as a revolutionary technique for determining the crystal structures of sub-micrometer-sized crystals, which are too small for conventional X-ray diffraction.[5][6][7] By collecting electron diffraction data from a crystal as it is tilted in an electron beam, a three-dimensional reconstruction of the reciprocal lattice can be obtained, from which the crystal structure can be solved and refined.
Crystal Structure Prediction (CSP)
CSP methods use computational algorithms to generate and rank possible crystal packing arrangements for a given molecule based on their thermodynamic stability.[8][9][10][11][12] These in silico approaches can guide experimental polymorph screening and help in solving structures from lower-resolution experimental data.
Conclusion
The determination of the crystal structure of adamantane derivatives is a critical step in their development for various applications. While single-crystal X-ray diffraction remains the unparalleled technique for obtaining high-resolution structural data, a suite of alternative and complementary methods is available to tackle challenging cases. Powder X-ray diffraction, 3D electron diffraction, and crystal structure prediction each offer unique advantages and expand the toolkit of the modern structural scientist. The choice of technique ultimately depends on the nature of the sample and the specific research question at hand. By understanding the principles, protocols, and data outputs of each method, researchers can strategically select the most appropriate approach to elucidate the intricate molecular architecture of adamantane-based compounds and other small molecules of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploiting powder X-ray diffraction for direct structure determination in structural biology: The P2X4 receptor trafficking motif YEQGL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3D Electron Diffraction: The Nanocrystallography Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waseda.jp [waseda.jp]
- 9. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Crystal Structure Prediction (CSP) of Flexible Molecules using Parallel Genetic Algorithms with a Standard Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Biological Insights into Adamantane Diol Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of adamantane-1,4-diol derivatives remains a nascent field of research. While the adamantane scaffold is a well-established pharmacophore in medicinal chemistry, leading to the development of antiviral, neuroprotective, and anticancer agents, specific comparative studies on its 1,4-diol substituted analogues are notably scarce in publicly available literature. This guide aims to provide researchers, scientists, and drug development professionals with the available biological data on relevant adamantane diol derivatives and detailed experimental protocols to facilitate future comparative investigations.
Limited Comparative Data on this compound Derivatives
Direct comparative studies detailing the biological activities of a series of this compound derivatives are not readily found in the current scientific literature. However, individual studies on structurally related adamantane compounds, including a diol and a hydroxy-ketone derivative, offer preliminary insights into their potential therapeutic applications. The lack of extensive research in this specific chemical space presents a significant opportunity for novel drug discovery and development.
Biological Activity of Selected Adamantane Hydroxyl Derivatives
To provide a baseline for future comparative studies, this section summarizes the available quantitative data on the biological activity of an adamantane diol derivative and a related hydroxy-ketone.
| Derivative Name | Biological Activity | Assay | Key Findings |
| 1,4-bis(1-adamantyl)-1,4-butanediol | Anti-smallpox activity | Not specified in available abstract | Exhibited high anti-smallpox activity. |
| 5-hydroxyadamantane-2-on | Neuroprotective | In vivo - Middle Cerebral Artery Occlusion (MCAO) in rats | Increased survival rate of animals with hypergravity ischemia.[1] Promoted recovery and regeneration of neural and glial cells.[1] |
Experimental Protocols
To aid researchers in conducting their own comparative studies on this compound derivatives, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in cell culture medium. Add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the ability of a substance to inhibit the lytic activity of a virus.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the cell monolayer with various concentrations of the adamantane derivatives for 1 hour.
-
Infection: Infect the cells with the virus dilutions and allow for adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO)
This is a common animal model to induce focal cerebral ischemia (stroke) to test the neuroprotective effects of compounds.
Protocol:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Compound Administration: Administer the adamantane derivative at a predetermined dose and time point (e.g., 30 minutes post-occlusion).[1]
-
Reperfusion: After a specific duration of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), sacrifice the animal, and section the brain. Stain the brain slices with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, diamondoid structure of adamantane into polymer backbones is a well-established strategy for enhancing thermal stability. This guide provides a comparative analysis of the expected thermal properties of polymers derived from adamantane-1,4-diol against other high-performance polymers. The data presented is based on published experimental findings for structurally similar adamantane-containing polymers and leading high-temperature thermoplastics.
Introduction to Adamantane-Based Polymers
For instance, adamantane-based dicyanate esters have shown a 5% mass loss temperature of approximately 480°C. Similarly, poly(1,3-adamantane) derivatives have exhibited 10% weight loss temperatures in the range of 477-488°C. These findings suggest that polyesters, polycarbonates, or other polymers synthesized using this compound would likely exhibit comparable or superior thermal stability due to the robust nature of the adamantane core.
This guide will compare the expected thermal performance of this compound polymers with established high-performance polymers: Polyether Ether Ketone (PEEK), Polytetrafluoroethylene (PTFE), and Polyimides.
Comparative Thermal Stability Data
The following table summarizes the key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) for the selected high-performance polymers. The data for this compound Polymers is an educated estimation based on the performance of other adamantane-containing polymers.
| Polymer | Onset Decomposition Temp. (°C) (Td5% or Td10%) | Peak Decomposition Temp. (°C) | Residue at >600°C (%) | Atmosphere |
| This compound Polymer (Expected) | ~480 (Td5%) | > 500 | High | Inert |
| Polyether Ether Ketone (PEEK) | 574 (Td5%)[1] | 592[1] | 48 (at 900°C)[1] | Nitrogen |
| Polytetrafluoroethylene (PTFE) | 587 (Onset)[2] | - | ~0[2] | Inert |
| Polyimide (PI) | 460 - 501 (Td5%)[3][4] | > 500 | 55 - 61 (at 800°C)[4] | Nitrogen |
Note: The thermal stability of polymers can be influenced by factors such as molecular weight, purity, and the specific experimental conditions of the TGA analysis (e.g., heating rate).
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), a standard technique for assessing thermal stability.
Thermogravimetric Analysis (TGA) Protocol (General)
A typical TGA experiment is conducted according to standards such as ASTM E1131.
-
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a system for delivering a controlled purge gas.
-
Procedure:
-
A small, representative sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated in the furnace under a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
-
-
Key Parameters Determined:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. Often reported as the temperature at which 5% (Td5%) or 10% (Td10%) mass loss has occurred.
-
Peak Decomposition Temperature: The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG curve).
-
Residue (Char Yield): The percentage of the initial mass remaining at the end of the experiment at a high temperature.
-
Visualizing the Experimental Workflow
The logical flow of a thermal stability analysis experiment can be visualized as follows:
References
Safety Operating Guide
Prudent Disposal of Adamantane-1,4-diol: A Step-by-Step Guide for Laboratory Professionals
I. Pre-Disposal Evaluation and Waste Classification
Before initiating any disposal procedures, a thorough evaluation of the waste is necessary. Given the lack of specific toxicological data for Adamantane-1,4-diol, it is prudent to handle it as a chemical waste of unknown toxicity.
-
Consult Safety Data Sheets (SDS) for Related Compounds: While an SDS for this compound may not be available, reviewing the SDS for the parent compound, Adamantane, can provide some initial guidance. The SDS for Adamantane typically recommends disposal via a licensed professional waste disposal service and advises against allowing the product to enter drains.[1] Information on a related isomer, Adamantane-1,3-diol, suggests potential hazards such as being harmful if swallowed or in contact with skin, and causing skin and eye irritation. This underscores the need for a cautious approach.
-
Institutional and Regulatory Consultation:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for specific guidance on chemical waste disposal within your organization and are familiar with local and national regulations.[2][3][4][5][6]
-
Adhere to national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
-
II. Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of solid laboratory chemical waste.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[3][4] The original manufacturer's container is often a suitable choice.[3]
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department.[5] Incompatible wastes can react dangerously.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[6]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the date of waste generation and the name and contact information of the generating researcher or laboratory.[6]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[1] Your institution's EHS department will likely have an approved vendor for this service.
-
Provide the waste disposal service with all necessary information about the chemical, including its name and quantity.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash. [6] This can lead to environmental contamination and is likely a violation of regulations.
-
For grossly contaminated labware (e.g., gloves, wipes), collect them in a separate, labeled bag for disposal as chemical waste.[5]
III. Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal, were found in the available resources. Therefore, it is imperative to follow the conservative disposal methods outlined above.
IV. Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Adamantane-1,4-diol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Adamantane-1,4-diol, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural analogs.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, tested according to EN 374. |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with EN 166 or equivalent. |
| Respiratory Protection | Particulate filter respirator (if dust is generated) | P1 filter (or equivalent) for solid particles.[2] |
| Skin and Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling, from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Designate a Handling Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Gather PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.
-
Weighing the Solid:
-
Use an analytical balance within a fume hood or a ventilated enclosure.
-
Use a spatula to handle the solid. Avoid creating dust.
-
Close the container immediately after weighing.
-
2. Handling:
-
Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If heating is required, use a water bath or a heating mantle with stirring to ensure even heating and prevent splashing.
-
-
Transferring Solutions:
-
Use appropriate glassware (e.g., pipettes, graduated cylinders) for transferring solutions.
-
Avoid pouring solutions from a height to minimize splashing.
-
3. Cleanup and Disposal:
-
Decontamination:
-
Wipe down the work area with a suitable solvent (e.g., 70% ethanol) and then with water.
-
Clean all glassware thoroughly.
-
-
Waste Disposal:
-
Dispose of solid waste and contaminated materials in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
PPE Removal:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove your lab coat, followed by eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. The following logical relationship diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Disposal Protocol:
-
Solid Waste:
-
Includes unused this compound, contaminated gloves, weigh boats, and paper towels.
-
Place all solid waste in a clearly labeled, sealed container designated for solid chemical waste.
-
-
Liquid Waste:
-
Includes solutions containing this compound and solvents used for rinsing glassware.
-
Collect all liquid waste in a compatible, labeled container for liquid hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
-
Storage and Pickup:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for hazardous waste pickup.
-
By adhering to these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

